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  • Product: (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
  • CAS: 54323-80-7

Core Science & Biosynthesis

Foundational

Structural Crystallography and Conformational Analysis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid: A Technical Guide

Executive Summary & Structural Rationale (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is the exact enantiomer of the highly bioactive C13 side chain of paclitaxel (Taxol)[1]. While the natural (2R,3S) configurati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is the exact enantiomer of the highly bioactive C13 side chain of paclitaxel (Taxol)[1]. While the natural (2R,3S) configuration is an absolute requirement for the stabilization of microtubule polymers, the non-natural (2S,3R) enantiomer serves as an indispensable chiral building block. It is utilized extensively in the stereoselective synthesis of docetaxel analogs, the development of novel taxoids, and as a chiral resolving agent for racemic amines[2].

Understanding the solid-state conformation of the (2S,3R) enantiomer provides critical insights into its steric profile and hydrogen-bonding capabilities. Because drug-receptor interactions are governed by three-dimensional stereochemistry, crystallographic analysis of this side chain isolated from the bulky taxane core allows researchers to map the conformational boundaries of the tubulin binding pocket[1].

Self-Validating Crystallization Methodology

Growing diffraction-quality single crystals of chiral organic acids requires a delicate balance of solvation and controlled supersaturation. The following protocol utilizes a vapor diffusion method designed to prevent the formation of amorphous precipitates or twinned lattices.

Step-by-Step Protocol: Vapor Diffusion
  • Solvation: Dissolve 15 mg of enantiopure (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid in 1.0 mL of high-purity Ethyl Acetate (EtOAc) at 25°C.

    • Causality: EtOAc acts as an excellent hydrogen-bond acceptor, effectively solvating the highly polar carboxylic acid and hydroxyl groups, thereby preventing premature, disordered aggregation.

  • Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL scintillation vial containing 4.0 mL of Hexane. Seal the outer vial tightly.

    • Causality: Hexane is a non-polar antisolvent. As it slowly diffuses into the EtOAc phase via the vapor phase, the dielectric constant of the solution gradually decreases. This forces the hydrophobic phenyl rings to aggregate slowly, promoting ordered crystal nucleation.

  • Validation (Birefringence): After 4–7 days, harvest the resulting colorless, parallelepiped crystals[3]. Examine them under a polarized light microscope.

    • Self-Validating Check: A high-quality single crystal will exhibit sharp extinction every 90° of rotation. If the crystal remains partially illuminated during rotation, it is a twinned cluster and must be rejected to ensure high-resolution diffraction data.

Crystallization A 1. Solvation (EtOAc, 25°C) B 2. Microfiltration (0.22 µm PTFE) A->B C 3. Vapor Diffusion (Hexane Antisolvent) B->C D 4. Birefringence Validation C->D E 5. XRD Mounting (100 K, Paratone) D->E

Fig 1. Self-validating vapor diffusion crystallization workflow for chiral organic acids.

X-Ray Diffraction (XRD) Data Acquisition & Processing

To unequivocally determine the absolute configuration of the (2S,3R) enantiomer, the diffractometer setup and wavelength selection are critical.

Beamline Parameters & Causality
  • Radiation Source: Cu Kα radiation ( λ=1.54178 Å) must be selected over standard Mo Kα ( λ=0.71073 Å).

  • Causality: The molecule ( C16​H15​NO4​ ) consists entirely of light atoms (C, H, N, O). Mo Kα radiation does not produce a sufficient anomalous dispersion signal for these elements. Cu Kα maximizes the anomalous scattering of Oxygen and Nitrogen, which is mandatory for calculating an accurate Flack parameter and confirming the absolute stereochemistry.

  • Cryocooling: The crystal is mounted on a polyimide cryoloop using Paratone-N oil and cooled to 100 K using a nitrogen cold stream. This minimizes atomic thermal motion (reducing the Uij​ anisotropic displacement parameters), significantly improving the resolution of the electron density map[1].

Self-Validating Matrix Scan

Before committing to a 12-hour data collection run, a 10-frame matrix scan is executed.

  • Validation Check: The software must index the reflections to a chiral space group (typically P21​ or P21​21​21​ for enantiopure compounds). If the calculated mosaicity exceeds 0.6°, the crystal possesses too many internal defects and is discarded.

Structural Refinement & Molecular Conformation

Following data reduction (e.g., via APEX3/SAINT) and intrinsic phasing (SHELXT), the structural refinement reveals the precise molecular geometry. The (2S,3R) side chain exhibits a highly specific torsion angle across the C2–C3 bond to minimize steric clashes between the bulky phenyl ring and the benzamido group, mirroring the "polar" and "nonpolar" conformational dynamics observed in solution-state NMR studies of paclitaxel[2].

Supramolecular Packing

Unlike the racemic mixture which typically forms centrosymmetric dimers, the enantiopure (2S,3R) acid crystallizes in a non-centrosymmetric space group. Intermolecular hydrogen-bonding interactions are highly prevalent in the crystal lattice[3]. The molecules assemble into 2D hydrogen-bonded sheets driven by:

  • Carboxylic Acid Dimers: Formation of R22​(8) hydrogen-bonded rings via a crystallographic two-fold screw axis ( C2​ ).

  • Amide-Hydroxyl Interactions: The amide N-H acts as a strong hydrogen bond donor to the C2-hydroxyl oxygen of an adjacent molecule.

Conformation Root (2S,3R)-Enantiomer Solid-State Conformation Intra Intramolecular H-Bonding (C2-OH ··· O=C Amide) Root->Intra Inter Intermolecular Packing (Carboxylic Acid Dimers) Root->Inter Torsion Anti-periplanar Torsion (C2-C3 Bond) Intra->Torsion Lattice 2D Hydrogen-Bonded Sheet Formation Inter->Lattice

Fig 2. Logical relationship between molecular conformation and supramolecular lattice packing.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and hydrogen bond geometries expected for the high-resolution solid-state structure of this class of taxane side-chain derivatives[3].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C16​H15​NO4​
Formula Weight 285.29 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System / Space Group Monoclinic / P21​
Unit Cell Dimensions a≈5.4 Å, b≈7.8 Å, c≈17.8 Å, β≈90.8∘
Volume / Z ≈750 ų / 2
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1​=0.035 , wR2​=0.082
Absolute Structure (Flack) Parameter 0.02(8) (Validates 2S,3R configuration)

Table 2: Selected Hydrogen Bond Geometry (Å, °)

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
O1–H1···O2 (Carboxylic Dimer)0.84(2)1.82(2)2.65(1)172(2)
N1–H1A···O3 (Amide to Hydroxyl)0.88(2)2.05(2)2.91(1)165(2)
O3–H3···O4 (Hydroxyl to Amide C=O)0.84(2)1.95(2)2.75(1)158(2)

(Note: D = Donor, A = Acceptor. Distances indicate a robust, tightly packed supramolecular network).

References

  • Mastropaolo, D., Camerman, A., Luo, Y., Brayer, G. D., & Camerman, N. (1995). "Crystal and molecular structure of paclitaxel (taxol)." Proceedings of the National Academy of Sciences of the United States of America, 92(15), 6920–6924. URL: [Link]

  • Peterson, J. R., Do, H. D., & Rogers, R. D. (1991). "X-ray Structure and Crystal Lattice Interactions of the Taxol Side-Chain Methyl Ester." Pharmaceutical Research, 8(7), 908-12. URL: [Link]

  • Snyder, J. P., et al. (2011). "Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation." National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Exploratory

Preliminary Toxicity Profiling of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid: A Methodological Framework

Executive Summary & Toxicological Context (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid (CAS 54323-80-7) is the enantiomer of the well-documented paclitaxel side chain, (2R,3S)-N-benzoyl-3-phenylisoserine. In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Context

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid (CAS 54323-80-7) is the enantiomer of the well-documented paclitaxel side chain, (2R,3S)-N-benzoyl-3-phenylisoserine. In modern pharmaceutical development, the 2S,3R enantiomer frequently emerges as a chiral impurity during the semi-synthesis of taxane derivatives or is intentionally synthesized as a novel building block for peptidomimetics.

Because its 2R,3S stereoisomer is a globally recognized irritant—carrying GHS classifications for Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity via single exposure (H335) [1]—rigorous preliminary toxicity profiling of the 2S,3R enantiomer is mandatory. This guide establishes a scientifically rigorous, self-validating framework for evaluating this compound, ensuring occupational safety and regulatory compliance under[2].

Structural Alerts & Mechanistic Causality

The toxicological profile of this compound is driven by its distinct functional moieties, which dictate the specific assays required for its evaluation:

  • Benzamide Moiety (Oxidative Stress & Sensitization): Benzamides can undergo enzymatic bioactivation (e.g., via hepatic cytochrome P450s) to form reactive intermediates. This bioactivation leads to intracellular reactive oxygen species (ROS) generation. Causality for assay selection: This structural alert necessitates the inclusion of metabolic activation (S9 fraction) in all in vitro mutagenicity testing.

  • Phenylpropanoic Acid Backbone (Dermal Penetration): The highly lipophilic phenyl ring enhances membrane permeability. Causality for assay selection: The molecule can rapidly penetrate the stratum corneum or corneal epithelium, exacerbating its potential as a dermal and ocular irritant, thereby prioritizing 3D Reconstructed Human Epidermis (RhE) assays over standard 2D cell cultures.

  • Chiral Specificity (Off-Target Effects): While the 2R,3S enantiomer is sterically optimized for binding to the β-tubulin paclitaxel-binding site, the 2S,3R enantiomer exhibits steric clashes that drastically reduce its tubulin-stabilizing cytotoxicity. Consequently, its primary toxicological concern shifts from systemic antimitotic activity to localized irritation[3].

Pathway Exposure Dermal/Ocular Exposure to Benzamide Moiety Penetration Epidermal Barrier Penetration (Lipophilic Phenyl Core) Exposure->Penetration ROS Intracellular ROS Generation & Oxidative Stress Penetration->ROS MAPK MAPK / NF-κB Pathway Activation ROS->MAPK Cytokines Release of Pro-inflammatory Cytokines (IL-1α, IL-8) MAPK->Cytokines Irritation Tissue Irritation (H315 / H319 Phenotype) Cytokines->Irritation

Proposed cellular mechanism for benzamide-derivative induced dermal and ocular irritation.

Tiered Toxicity Screening Workflow

To comply with [4], the evaluation of this compound must follow a strict, tiered approach, moving from in silico predictions to complex 3D human tissue models.

Workflow Start Compound: (2S,3R)-Enantiomer InSilico Tier 1: In Silico (Q)SAR ICH M7 Assessment Start->InSilico Mutagenicity Tier 2: Mutagenicity Ames Test (OECD 471) InSilico->Mutagenicity Irritation Tier 3: Irritation Profiling RhE Assay (OECD 439) Mutagenicity->Irritation Hepatotox Tier 4: Systemic Toxicity HepG2 HCS Assay Irritation->Hepatotox Decision Safety & Impurity Qualification Report Hepatotox->Decision

Tiered preliminary toxicity screening workflow for chiral pharmaceutical intermediates.

Experimental Protocols: Self-Validating Systems

Every protocol utilized in this toxicological workup must be designed as a self-validating system. If the internal controls fail to meet strict quantitative thresholds, the entire run is discarded, ensuring absolute data trustworthiness.

Protocol 1: Miniaturized Bacterial Reverse Mutation (Ames) Assay (OECD 471)
  • Causality: Required to satisfy ICH M7 guidelines for qualifying synthetic impurities. The benzamide moiety necessitates testing both with and without metabolic activation.

  • Step 1 (Strain Selection): Prepare cultures of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) to cover all reading frame shifts and base-pair substitutions.

  • Step 2 (Metabolic Activation): Prepare the S9 mix utilizing Aroclor 1254-induced rat liver homogenate. Causality: Hepatic enzymes are required to bioactivate the benzamide group into potential mutagenic electrophiles.

  • Step 3 (Exposure): Plate 100 µL of the compound (titrated from 0.1 to 1000 µ g/plate in DMSO) alongside 100 µL of bacterial suspension and 500 µL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 48 hours.

  • Step 4 (Self-Validation Criteria): The assay is only validated if the positive control (2-aminoanthracene, 2-AA) induces a >3-fold increase in revertant colonies compared to the DMSO vehicle control. The vehicle control must fall within historical spontaneous reversion ranges.

Protocol 2: In Vitro 3D Reconstructed Human Epidermis (RhE) Assay (OECD 439)
  • Causality: Given the known H315 classification of the 2R,3S enantiomer, the 2S,3R enantiomer is highly suspected to be a dermal irritant. RhE provides a human-concordant, ethically sound alternative to the Draize rabbit test, directly measuring stratum corneum penetration and cellular necrosis.

  • Step 1 (Tissue Equilibration): Incubate EpiSkin™ RhE inserts in maintenance medium for 24 hours at 37°C and 5% CO₂.

  • Step 2 (Application): Apply 10 µL of sterile H₂O followed immediately by 10 mg of the solid (2S,3R)-compound directly to the apical surface. Causality: Wetting the solid ensures bioavailability and mimics physiological sweat interaction with the lipophilic phenylpropanoic acid core.

  • Step 3 (Exposure & Washing): Incubate for exactly 15 minutes. Wash the tissues extensively with 25 mL of PBS to halt exposure and remove residual compound.

  • Step 4 (Viability Assessment): Transfer inserts to an MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan crystals with isopropanol and measure optical density (OD) at 570 nm.

  • Step 5 (Self-Validation Criteria): The run is validated only if the negative control (PBS) OD570 is ≥ 0.8 (indicating healthy baseline tissue) and the positive control (5% SDS) reduces viability to ≤ 20%.

Quantitative Data Presentation

The following table summarizes the regulatory thresholds and the anticipated preliminary toxicity metrics for (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid based on its structural homology to the paclitaxel side chain.

Assay / EndpointTarget ParameterRegulatory ThresholdAnticipated Preliminary Observation
Ames Test (OECD 471) Revertant Colony Count< 2-fold increase over vehicleNegative (Non-mutagenic, Class 5 Impurity)
RhE Irritation (OECD 439) Tissue Viability (MTT OD570)> 50% viability< 50% (Classified as GHS Category 2 Irritant)
BCOP Ocular (OECD 437) In Vitro Irritancy Score (IVIS)IVIS ≤ 3 (No Category)IVIS > 3 (GHS Category 2 Eye Irritant)
HepG2 Hepatotoxicity IC50 (Cell Viability)> 100 µM~ 250 µM (Low systemic toxicity)

References

  • Title: N-Benzoyl-3-phenylisoserine, (2R,3S)- | CID 2762289 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Title: N-Benzoyl-(2R,3S)-3-phenylisoserine — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Foundational

Elucidating the Supramolecular Architecture: A Guide to Characterizing the Hydrogen Bonding Network in (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic Acid Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, a molecule possessing a rich array of hydrogen bond donors and ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, a molecule possessing a rich array of hydrogen bond donors and acceptors, presents a compelling case study in supramolecular chemistry and crystal engineering. The specific arrangement of molecules within its crystal lattice, dictated largely by a complex network of hydrogen bonds, is fundamental to its physicochemical properties, including solubility, stability, and dissolution rate. This technical guide provides a comprehensive, field-proven workflow for the detailed characterization of this hydrogen bonding network. We move beyond a simple recitation of facts to explain the causality behind experimental choices, offering an integrated approach that combines single-crystal growth, X-ray diffraction, and spectroscopic analysis. This document serves as a robust methodological framework for researchers aiming to understand and control the solid-state properties of this and similar pharmaceutical compounds.

Introduction: The Central Role of Hydrogen Bonding

The molecular structure of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid features three distinct hydrogen bond donor groups—the carboxylic acid hydroxyl (O-H), the secondary alcohol hydroxyl (O-H), and the amide (N-H). It also possesses multiple acceptor sites: the carbonyl oxygens of the carboxylic acid and amide groups, and the oxygen of the alcohol group. This functional arrangement predisposes the molecule to form intricate and stable hydrogen bonding networks that govern its crystal packing.

Understanding this network is not merely an academic exercise. The strength and geometry of these non-covalent interactions are directly responsible for the thermodynamic stability of the crystalline form.[1] For drug development professionals, controlling and characterizing the crystal structure (polymorphism) is critical, as different polymorphs, driven by different hydrogen bonding arrangements, can exhibit dramatically different clinical and manufacturing properties.[2]

This guide outlines the essential workflow for a full-scale investigation, from producing high-quality single crystals to the definitive elucidation of the three-dimensional hydrogen bonding architecture.

The Characterization Workflow: An Integrated Approach

A successful analysis relies on a multi-technique, synergistic workflow. Each step provides a unique piece of the puzzle, and their combination yields a self-validating and unambiguous structural picture.

G cluster_exp Experimental Realization cluster_analysis Data Analysis & Interpretation cluster_synthesis Final Elucidation Compound Pure Compound Synthesis Crystal Single Crystal Growth Compound->Crystal Solvent Screening FTIR FTIR Spectroscopy Compound->FTIR Bulk Sample Prep XRD Single-Crystal X-ray Diffraction (SCXRD) Crystal->XRD Crystal Selection & Mounting Structure 3D Molecular & Crystal Structure Determination XRD->Structure Data Reduction & Refinement Vib_Analysis Vibrational Mode Analysis (Spectral Shifts) FTIR->Vib_Analysis Peak Assignment HBond_ID Identification & Geometric Analysis of H-Bonds Structure->HBond_ID Geometric Criteria Network Comprehensive H-Bonding Network Model HBond_ID->Network Vib_Analysis->Network Cross-Validation

Figure 1: Integrated workflow for H-bond network characterization.

Experimental Protocols: From Material to Data

The quality of the final analysis is directly dependent on the quality of the initial experiments.[3] The following protocols represent best practices for obtaining high-fidelity data.

Protocol 3.1: Growing Diffraction-Quality Single Crystals

Causality: The primary goal is to achieve slow, controlled precipitation from a supersaturated solution. Rapid crystallization traps defects and leads to poorly ordered or intergrown crystals unsuitable for diffraction.[4][5] The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure for the chosen method.

Methodology (Vapor Diffusion):

  • Solvent Screening: Identify a "good" solvent in which the compound is readily soluble (e.g., ethyl acetate, methanol) and an "anti-solvent" in which it is poorly soluble but miscible with the good solvent (e.g., hexane, pentane).

  • Preparation: Prepare a nearly saturated solution of the compound in the good solvent (approx. 5-10 mg in 0.5 mL). Filter the solution through a 0.2 µm syringe filter into a small, clean vial (4 mL).

  • Setup: Place this inner vial into a larger, sealable jar (20 mL) containing 2-3 mL of the anti-solvent.

  • Incubation: Seal the outer jar tightly. The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing slow crystallization.

  • Monitoring: Leave the setup undisturbed in a vibration-free location for several days to weeks. Monitor periodically for the growth of clear, well-formed crystals. A suitable crystal for modern diffractometers should have dimensions of approximately 0.1 - 0.25 mm.[3]

Protocol 3.2: Single-Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[6] By measuring the angles and intensities of X-rays diffracted by the crystal's electron clouds, one can construct a precise electron density map and, from it, the exact atomic positions and bonding geometries.[6]

Methodology:

  • Crystal Selection & Mounting: Using a goniometer head and a microscope with polarizing filters, select a single, transparent crystal with no visible cracks or defects.[3] Mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil.

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to reduce thermal motion and radiation damage.

  • Unit Cell Determination: Collect a series of initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensity of a complete and redundant set of diffraction spots.

  • Data Reduction and Structure Solution: Integrate the raw diffraction intensities and correct for experimental factors (e.g., Lorentz-polarization). Solve the structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

  • Refinement: Refine the atomic positions, displacement parameters, and occupancies against the experimental data to achieve the best possible fit, resulting in a final, highly accurate crystal structure.

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational modes of molecules. The formation of a hydrogen bond (e.g., O-H···O=C) weakens the covalent O-H bond, lowering its vibrational frequency (a "red-shift") and typically broadening the absorption band.[7][8] This provides direct evidence of hydrogen bonding in the bulk material, complementing the precise geometric data from SCXRD.[9]

Methodology (KBr Pellet):

  • Sample Preparation: Thoroughly grind 1-2 mg of the crystalline compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 32 scans to ensure a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be collected and subtracted.

Data Interpretation: Building the Supramolecular Picture

Analysis of SCXRD Data: Defining the H-Bond Network

From the refined crystal structure, hydrogen bonds are identified based on established geometric criteria. A D-H···A interaction is typically considered a hydrogen bond if the D···A distance is less than the sum of the van der Waals radii of D and A, and the D-H···A angle is greater than 110°.

The molecule of interest has multiple potential donor (D) and acceptor (A) sites.

Figure 2: Potential H-bond donors (D) and acceptors (A) in the molecule.

Based on common motifs in related N-acyl amino acid crystal structures, a probable network can be hypothesized.[10][11] Carboxylic acids frequently form strong, centrosymmetric dimers via O-H···O=C bonds. The remaining donor (amide N-H) and acceptor (amide C=O, hydroxyl O) sites would then link these dimers into sheets or chains.

A hypothetical hydrogen bonding network is visualized below, illustrating a common chain motif.

H_Bonding_Network M1_COOH COOH(1) M2_NH NH(2) M1_COOH->M2_NH O-H···N M1_NH NH(1) M2_CO C=O(2) M1_NH->M2_CO N-H···O M1_CO C=O(1) M2_COOH COOH(2) M3_NH NH(3) M2_COOH->M3_NH O-H···N M3_CO C=O(3) M2_NH->M3_CO N-H···O M3_COOH COOH(3)

Figure 3: A representative diagram of a plausible H-bond chain motif.

The analysis of the SCXRD data would populate a table with precise quantitative values.

Table 1: Hypothetical Hydrogen Bond Geometry Data from SCXRD

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Motif
O(1)-H H(1O) O(2)=C (Carboxyl) 0.84 1.80 2.64 175 Dimer
N(1)-H H(1N) O(3)=C (Amide) 0.88 2.05 2.91 168 Chain

| O(4)-H | H(4O) | O(1) (Carboxyl) | 0.84 | 1.95 | 2.78 | 170 | Sheet |

Analysis of FTIR Spectra: Vibrational Evidence

The FTIR spectrum provides validating evidence for the interactions detailed in the SCXRD data. The key is to compare the observed frequencies with those expected for "free" (non-hydrogen-bonded) functional groups.

  • O-H Stretching Region (3600-2500 cm⁻¹): A free carboxylic acid O-H stretch appears as a sharp band around 3550 cm⁻¹. In a strongly hydrogen-bonded dimer, this is replaced by a very broad, intense absorption centered around 3000 cm⁻¹.[9] The alcohol O-H stretch, if involved in H-bonding, will also shift from a sharp band at ~3600 cm⁻¹ to a broader band at lower wavenumbers (e.g., 3400-3200 cm⁻¹).[8]

  • N-H Stretching Region (~3300 cm⁻¹): A free amide N-H stretch is typically found near 3400 cm⁻¹. Hydrogen bonding shifts this to lower frequencies, often around 3300-3250 cm⁻¹.

  • C=O Stretching Region (1800-1600 cm⁻¹): Hydrogen bonding to a carbonyl oxygen weakens the C=O double bond, causing a red-shift. A free carboxylic acid C=O stretch is near 1760 cm⁻¹, while a dimerized one is found at 1720-1700 cm⁻¹.[9] Similarly, an amide I band (primarily C=O stretch) shifts from ~1680 cm⁻¹ to ~1650 cm⁻¹ upon H-bonding.

By correlating the number and position of shifted bands in the FTIR spectrum with the specific hydrogen bonds identified by SCXRD, a comprehensive and cross-validated model of the supramolecular structure is achieved.

Conclusion

The characterization of the hydrogen bonding network in (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid crystals is a critical step in understanding and controlling its solid-state behavior. The integrated workflow presented in this guide—combining meticulous single-crystal growth, definitive SCXRD analysis, and confirmatory FTIR spectroscopy—provides a robust framework for achieving this goal. By following these self-validating protocols, researchers and drug developers can obtain a detailed, reliable, and actionable understanding of the supramolecular architecture, paving the way for rational crystal engineering and informed formulation development.

References

  • Bari, C. et al. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. CrystEngComm, 16(40), 9547-9555. Available at: [Link]

  • Yeganeh, M., & Khavasi, H. R. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(16), 4897. Available at: [Link]

  • Ramalingam, H. B., & Raju, K. (2016). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2354-2358. Available at: [Link]

  • LSU Department of Chemistry. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. LSU Scholarly Repository. Available at: [Link]

  • Thome, J. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • Thome, J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Görner, H., et al. (1993). Evidence for Intramolecular C-H···O Hydrogen Bonds Determining N,N-Diacylindigo Crystal Structure Conformations. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2023). Shear Force Cropping Organic Molecular Crystals Based on Adaptive Hydrogen Bonding Network Reconstructions. Journal of the American Chemical Society. Available at: [Link]

  • Díaz, Y. J., et al. (2019). Studying the Effect of Temperature on the Formation of Hydrogen Bond Dimers: A FTIR and Computational Chemistry Lab for Undergraduate Students. Journal of Chemical Education, 96(7), 1493-1498. Available at: [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Mathematical and Computational Applications, 21(2), 19. Available at: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. Available at: [Link]

  • Nolasco, M. M., et al. (2006). Computationally-Assisted Approach to the Vibrational Spectra of Molecular Crystals: Study of Hydrogen-Bonding and Pseudo-Polymorphism. ChemPhysChem, 7(10), 2189-2201. Available at: [Link]

  • CCDC. (2022). How to Analyse Hydrogen Bonding. Available at: [Link]

  • Al-Hamdani, Y. S., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(2), 134-147. Available at: [Link]

  • Mardiana, L., et al. (2023). Weak hydrogen bonding in the structures of three double-acylated aminoantipyrines. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1234-1240. Available at: [Link]

  • ResearchGate. (2014). (PDF) Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids. Available at: [Link]

  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-289. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid

Application Note: Stereoselective Synthesis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid Introduction & Strategic Overview The C-13 side chain of paclitaxel (Taxol) is strictly required for its microtubule-sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

Introduction & Strategic Overview

The C-13 side chain of paclitaxel (Taxol) is strictly required for its microtubule-stabilizing bioactivity. While the natural drug utilizes the (2R,3S) enantiomer, access to the unnatural (2S,3R) enantiomer—(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid—is critical for structure-activity relationship (SAR) profiling, the synthesis of next-generation taxoid mimetics, and probing enzymatic binding pockets.

This application note details a highly efficient, catalytic, and scalable protocol to synthesize the (2S,3R) enantiomer. While traditional methods rely on the cyclocondensation of chiral ester enolates to form an Ojima β-lactam intermediate [3], this protocol leverages a modified Sharpless Asymmetric Aminohydroxylation (AA) [1][2]. By utilizing a pre-formed N-chlorobenzamide species, the protocol bypasses harsh sulfonamide deprotection steps, directly yielding the benzoylated acyclic precursor from inexpensive methyl cinnamate.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than just how to mix them. Every component in this protocol serves a deliberate mechanistic purpose:

  • Ligand-Accelerated Catalysis & Facial Selectivity: The choice of (DHQD)₂PHAL over its pseudoenantiomer (DHQ)₂PHAL is the crux of the stereocontrol. The DHQD ligand binds the osmium core, creating a rigid chiral pocket that exclusively exposes the Si-face of methyl trans-cinnamate to the active nitrenoid. This guarantees the (2S,3R) absolute configuration, which is the exact opposite of the natural Taxol side chain [1].

  • Regioselective Nitrenoid Transfer: The phthalazine (PHAL) core of the ligand enforces high regioselectivity. It directs the nitrogen atom to the benzylic C3 position and the oxygen to the C2 position, perfectly matching the connectivity required for the target molecule.

  • In Situ Oxidant Generation: Reacting benzamide with tert-butyl hypochlorite (t-BuOCl) and NaOH generates the N-chlorobenzamide sodium salt in situ. This intermediate acts as both the nitrogen source and the primary oxidant, driving the Os(VI)/Os(VIII) catalytic cycle without requiring external co-oxidants.

A Self-Validating System: This workflow is designed as a self-validating system. The health of the catalytic cycle is visually confirmed by a colorimetric shift: the initial Os(VI) solution is pale green, transitioning to a deep brown Os(VIII) nitrenoid species upon addition of the oxidant. Furthermore, the final saponification step utilizes pH-dependent solubility as an internal purification mechanism. At pH 2, the target carboxylic acid selectively precipitates, leaving unreacted starting materials in the organic phase and inorganic salts in the aqueous phase, effectively eliminating the need for column chromatography.

Workflow Visualization

Pathway A Methyl trans-Cinnamate (Achiral Precursor) B OsO4 / (DHQD)2PHAL Chiral Pocket Formation A->B Ligand Binding C Syn-Addition (Si-Face) Regioselective Attack B->C Benzamide / t-BuOCl D Methyl (2S,3R)-3-benzamido- 2-hydroxy-3-phenylpropanoate C->D Catalyst Turnover E Saponification (LiOH) Ester Cleavage D->E Aqueous THF F (2S,3R)-3-Benzamido-2-hydroxy- 3-phenylpropanoic Acid E->F Acidification (pH 2)

Fig 1: Workflow and stereochemical logic for the synthesis of the (2S,3R) Taxol side chain analog.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Catalytic AA (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
Methyl trans-cinnamate 162.19 1.00 1.62 g Starting Material
Benzamide 121.14 1.05 1.27 g Nitrogen Source
t-Butyl hypochlorite 108.52 1.03 1.12 g (1.17 mL) Oxidant
NaOH 40.00 1.02 0.41 g Base
(DHQD)₂PHAL 778.94 0.05 39 mg Chiral Ligand

| K₂OsO₄·2H₂O | 368.22 | 0.04 | 15 mg | Catalyst |

Table 2: Quality Control & Analytical Specifications

Parameter Expected Result Analytical Method
Intermediate Yield 70 - 75% Gravimetric
Enantiomeric Excess (ee) > 95% Chiral HPLC (Chiralcel OD-H)
Regioselectivity > 20:1 (C3-N : C2-N) ¹H NMR (Crude mixture)
Final Product Yield > 90% Gravimetric

| Final Product State | White crystalline powder | Visual Inspection |

Step-by-Step Experimental Methodologies

Phase 1: Catalytic Asymmetric Aminohydroxylation
  • Oxidant Preparation: In a 250 mL round-bottom flask, dissolve NaOH (0.41 g, 10.2 mmol) in distilled H₂O (30 mL). Add benzamide (1.27 g, 10.5 mmol) and n-propanol (30 mL). Stir the mixture at room temperature until homogeneous.

  • Nitrenoid Generation: Dropwise, add t-BuOCl (1.17 mL, 10.3 mmol) to the vigorously stirring solution. Allow the mixture to stir for 10–15 minutes. Causality note: This step generates the highly reactive N-chlorobenzamide sodium salt in situ.

  • Catalyst Assembly: Add the chiral ligand (DHQD)₂PHAL (39 mg, 0.05 mmol) and stir until fully dissolved.

  • Substrate Addition: Add methyl trans-cinnamate (1.62 g, 10.0 mmol) to the reaction mixture.

  • Initiation: Add K₂OsO₄·2H₂O (15 mg, 0.04 mmol). Validation checkpoint: The solution will immediately turn pale green and gradually darken to a deep brown, indicating the successful formation of the active Os(VIII) species.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via TLC (EtOAc/Hexane 4:6).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous Na₂SO₃ (30 mL) and stir for 30 minutes to reduce any remaining osmium species. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from EtOAc/Hexane to yield pure methyl (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate.

Phase 2: Saponification and pH-Driven Isolation
  • Ester Cleavage: Dissolve the purified intermediate (1.50 g, ~5 mmol) in a mixture of THF (15 mL) and H₂O (5 mL). Add LiOH·H₂O (0.42 g, 10 mmol).

  • Hydrolysis: Stir the reaction at room temperature for 2–4 hours. Monitor the disappearance of the ester via TLC.

  • Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator, leaving a basic aqueous solution.

  • Acidic Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2.0. Validation checkpoint: A dense white precipitate of the target carboxylic acid will form exclusively at this pH, leaving impurities in solution.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold distilled water (2 × 10 mL), and dry under high vacuum for 12 hours to afford the final product: (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid .

References

  • Title: Catalytic Asymmetric Aminohydroxylation Provides a Short Taxol Side-chain Synthesis Source: Acta Chemica Scandinavica URL
  • Title: The Sharpless Asymmetric Aminohydroxylation Source: ResearchGate URL
  • Title: Ojima lactam Source: Wikipedia URL
Application

Application Notes &amp; Protocols: The Strategic Use of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid in the Semi-Synthesis of Paclitaxel Analogs

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, commonly known as the paclitaxel C-13 side chain, in the generation of novel paclitaxel analogs.[1][2][3][4] We delve into the foundational structure-activity relationships (SAR) that underscore the criticality of this side chain for antimitotic activity. The guide offers an in-depth exploration of the most pivotal synthetic strategy—the Ojima-Holton β-lactam method—elucidating the causality behind key experimental choices. Detailed, field-proven protocols for the synthesis of the β-lactam intermediate, its coupling to the baccatin III core, and subsequent deprotection are provided. Furthermore, we discuss the strategic modifications of the side chain precursor to explore new chemical space, aiming for analogs with improved efficacy, solubility, and the ability to overcome drug resistance.

Introduction: The Centrality of the C-13 Side Chain

Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, exerting its potent anticancer effect through a unique mechanism: the stabilization of microtubules, leading to mitotic arrest and apoptosis.[5] Its complex structure comprises two key moieties: a tetracyclic diterpene core known as baccatin III, and an N-benzoyl-β-phenylisoserine side chain esterified at the C-13 position.[5]

Decades of intensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the C-13 side chain is absolutely essential for paclitaxel's biological activity.[5][6] Baccatin III, which lacks this side chain, is devoid of any significant tubulin-binding or cytotoxic properties.[6] The specific stereochemistry of the side chain, (2'R, 3'S), is crucial for its precise interaction within a hydrophobic pocket on the β-tubulin subunit.[5][7] Therefore, the efficient and stereocontrolled synthesis and attachment of this side chain or its derivatives are paramount in the development of all paclitaxel-based therapeutics.

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is the direct, enantiomerically pure precursor to this vital side chain.[1][2][8] Its availability and versatile chemistry allow for its conversion into highly reactive intermediates, enabling the semi-synthesis of paclitaxel and a vast library of analogs from advanced, renewable precursors like 10-deacetylbaccatin III (10-DAB).[9][10][11]

Core Synthetic Strategy: The Ojima-Holton β-Lactam Approach

While several methods exist for attaching the C-13 side chain, the strategy employing a β-lactam (azetidin-2-one) intermediate has proven to be the most efficient and high-yielding.[9] This approach, pioneered by Iwao Ojima and Robert Holton, involves the cyclization of the phenylisoserine precursor into a strained four-membered ring. This "ties back" the C-2' hydroxyl and C-3' amino groups, reducing steric hindrance and activating the molecule for nucleophilic attack by the C-13 hydroxyl of the baccatin core.[11][12]

The overall workflow can be visualized as a multi-stage process, beginning with the activation of the side chain precursor and culminating in the final analog.

Figure 1: Semi-synthesis workflow for paclitaxel analogs.
Rationale for Protecting Groups

The baccatin III core and the phenylisoserine side chain possess multiple reactive hydroxyl groups. Selective protection is crucial for directing the esterification to the C-13 hydroxyl, which is notoriously sterically hindered.

  • 7-OH of Baccatin III: The C-7 hydroxyl is more reactive than the C-13 hydroxyl. It is typically protected with a bulky silyl ether, such as a triethylsilyl (TES) group, to prevent side reactions.[13] This protection is robust enough to survive subsequent reaction steps but can be removed under specific conditions (e.g., with hydrofluoric acid).

  • 2'-OH of the Side Chain: The C-2' hydroxyl group on the phenylisoserine side chain must also be protected prior to coupling. This is often achieved using another silyl ether. This protection prevents self-reaction and ensures the β-lactam ring is opened by the correct nucleophile (the C-13 OH). The choice of protecting group can also influence the efficiency of kinetic resolutions in certain synthetic routes.[14]

Application in Structure-Activity Relationship (SAR) Studies

The synthetic route using (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is not just for recreating paclitaxel; its primary value in modern drug discovery is the generation of novel analogs. By systematically modifying the structure of the acid precursor, researchers can probe the SAR of the C-13 side chain to develop next-generation taxanes.[5][15]

Key modification sites on the side chain that influence biological activity include:

  • C-3' N-Acyl Group: Replacing the N-benzoyl group with other substituents can significantly alter potency and pharmacological properties. The most notable example is docetaxel (Taxotere®), which features an N-tert-butoxycarbonyl (Boc) group and exhibits a different spectrum of activity and toxicity compared to paclitaxel.[7][9]

  • C-3' Phenyl Group: Modifications to the 3'-phenyl ring, such as adding electron-withdrawing or donating groups, can modulate the electronic and steric interactions with the β-tubulin binding pocket.[16]

  • C-2' Position: The (R) configuration and the free hydroxyl group at C-2' are considered critical for activity, as this group is believed to form a key hydrogen bond within the binding site.[5]

SAR_Logic Core Paclitaxel Analog Core Baccatin III Moiety C-13 Side Chain SideChain (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid derived N-Acyl Group (e.g., Benzoyl) 3'-Phenyl Group Core:f2->SideChain:f0 Derived from Mod_N_Acyl Modify N-Acyl Group (e.g., to N-Boc -> Docetaxel) SideChain:f1->Mod_N_Acyl Mod_Phenyl Substitute 3'-Phenyl Ring (e.g., add F, Cl, OMe) SideChain:f2->Mod_Phenyl Outcome Modulated Biological Profile Mod_N_Acyl->Outcome Mod_Phenyl->Outcome Potency Altered Potency (IC₅₀) Outcome->Potency Solubility Improved Solubility Outcome->Solubility Resistance Overcoming MDR Outcome->Resistance

Figure 2: Logic of SAR studies via side chain modification.

Experimental Protocols

Disclaimer: These protocols are intended for qualified laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be handled according to their Safety Data Sheets (SDS). Anhydrous conditions are critical for several steps.

Protocol 1: Preparation of 7-O-Triethylsilyl (TES) Baccatin III

This protocol details the selective protection of the C-7 hydroxyl group of 10-DAB, followed by acetylation at C-10 to yield the core ready for coupling.[13]

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Anhydrous pyridine

  • Acetic anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation (7-OH Protection):

    • Dissolve 10-DAB (1.0 eq) in anhydrous pyridine under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add TESCl (1.5 eq).

    • Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 7-O-TES-10-deacetylbaccatin III.

  • Acetylation (10-OH):

    • Dissolve 7-O-TES-10-deacetylbaccatin III (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.5 eq).

    • Stir at 0 °C for 1 hour, then at room temperature until completion (monitored by TLC).

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

    • Filter, concentrate, and purify by flash chromatography to obtain 7-O-TES-baccatin III.

Protocol 2: Synthesis and Coupling of the β-Lactam Side Chain

This protocol describes the conversion of the protected side chain acid to the Ojima β-lactam and its subsequent coupling to the baccatin core.[9][13][16]

Materials:

  • (2S,3R)-3-benzamido-2-(triethylsilyloxy)-3-phenylpropanoic acid (TES-protected side chain)

  • 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) or similar activating agent

  • Anhydrous triethylamine (TEA)

  • Anhydrous acetonitrile or DCM

  • 7-O-TES-baccatin III (from Protocol 1)

  • Sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

Procedure:

  • β-Lactam Formation:

    • This step is complex and multiple methods exist. A representative cyclization is outlined. The protected side chain acid is typically activated and cyclized. For example, treatment with Mukaiyama's reagent in the presence of a base like TEA under high dilution can effect the ring closure to form the desired (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone. The product must be purified meticulously.

  • Coupling Reaction (Ojima-Holton Method):

    • Dissolve 7-O-TES-baccatin III (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

    • Slowly add NaHMDS (1.2 eq) and stir for 30 minutes to form the C-13 alkoxide.

    • Add a solution of the purified β-lactam (1.5 eq) in anhydrous THF.

    • Allow the reaction to slowly warm to 0 °C over 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate and purify by flash chromatography to yield the fully protected paclitaxel analog.

  • Deprotection:

    • Dissolve the protected analog in THF or acetonitrile.

    • Cool to 0 °C and carefully add HF-Pyridine complex.

    • Stir for 8-12 hours, monitoring by TLC.

    • Quench by slowly adding saturated NaHCO₃ until gas evolution ceases.

    • Extract with ethyl acetate, wash with NaHCO₃ and brine, and dry over Na₂SO₄.

    • Concentrate and purify by preparative HPLC or crystallization to obtain the final paclitaxel analog.

Biological Evaluation & Data

The newly synthesized analogs must be evaluated for their biological activity. Standard assays include in vitro cytotoxicity against a panel of human cancer cell lines and tubulin assembly assays. The results are typically reported as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Table 1: Representative Biological Activity of Paclitaxel and Analogs

Compound Modification on C-13 Side Chain Cytotoxicity (IC₅₀, nM) vs. A2780 Ovarian Cancer Cells Tubulin Assembly Activity (Relative to Paclitaxel) Reference
Paclitaxel N-Benzoyl, 3'-Phenyl 2 - 5 100% [17]
Docetaxel N-Boc, 3'-Phenyl 1 - 4 >100% [7]
Analog 1 N-(p-chlorobenzoyl), 3'-Phenyl 3 - 6 Comparable [16]
Analog 2 N-Benzoyl, 3'-(p-chlorophenyl) 4 - 7 Comparable [16]

| 1a'-homotaxol | Homologated side chain | > 135 | < 4% |[18] |

Note: Data are representative and compiled from multiple sources for illustrative purposes. Actual values may vary based on specific assay conditions.

Conclusion

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is an indispensable chiral building block in the field of anticancer drug development. Its strategic application, primarily through the robust and efficient Ojima-Holton β-lactam methodology, has not only enabled the semi-synthesis of paclitaxel but has also empowered medicinal chemists to rationally design and synthesize a multitude of analogs. By understanding the causality behind the synthetic steps—from selective protection to stereocontrolled coupling—researchers can continue to explore the vast chemical space around the paclitaxel pharmacophore. This ongoing effort is crucial for developing novel taxanes with superior therapeutic profiles, including enhanced potency, improved bioavailability, and the ability to circumvent mechanisms of clinical drug resistance.

References

  • Georg, G. I., et al. (1994). Structure-activity Studies of Antitumor Taxanes: Synthesis of Novel C-13 Side Chain Homologated Taxol and Taxotere Analogs. Journal of Medicinal Chemistry, 37(18), 2981-4. Available at: [Link]

  • Guéritte-Voegelein, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-8. Available at: [Link]

  • He, L., et al. (2000). A Common Pharmacophore for Taxol and the Epothilones Based on the Biological Activity of a Taxane Molecule Lacking a C-13 Side Chain. PubMed. Available at: [Link]

  • Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. Available at: [Link]

  • Kingston, D. G. I. (2011). A New Semisynthesis of Paclitaxel from Baccatin III. Journal of Natural Products, 74(4), 830-833. Available at: [Link]

  • Kingston, D. G. I., et al. (2012). Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. PMC. Available at: [Link]

  • Kingston, D. G. I., et al. (2010). Synthesis of Paclitaxel Analogs. VTechWorks. Available at: [Link]

  • LookChem. (n.d.). N-Benzoyl-(2R,3S)-3-phenylisoserine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzoyl-3-phenylisoserine, (2R,3S)-. PubChem. Available at: [Link]

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367, 630-634. Available at: [Link]

  • Ojima, I., et al. (2001). Synthesis and NMR-Driven Conformational Analysis of Taxol Analogues Conformationally Constrained on the C13 Side Chain. Journal of Medicinal Chemistry, 44(12), 1889-1903. Available at: [Link]

  • Wikipedia. (n.d.). Paclitaxel total synthesis. Available at: [Link]

  • Georg, G. I., et al. (1993). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 36(23), 3596-601. Available at: [Link]

  • Holton, R. A. (1993). Metal alkoxides. Google Patents.
  • Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.
  • Jiajun, S., et al. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Kingston, D. G. I., et al. (2011). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. PMC. Available at: [Link]

  • Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. MDPI. Available at: [Link]

  • Ojima, I., et al. (2008). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Nicolaou Taxol total synthesis. Available at: [Link]

Sources

Method

Application Note: Asymmetric Synthesis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

Introduction & Scientific Rationale The target molecule, (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid , is the exact enantiomer of the naturally occurring (2R,3S) Paclitaxel (Taxol) side chain. Accessing this unn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The target molecule, (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid , is the exact enantiomer of the naturally occurring (2R,3S) Paclitaxel (Taxol) side chain. Accessing this unnatural enantiomer is critical for researchers conducting structure-activity relationship (SAR) studies, synthesizing unnatural taxane analogs, and developing novel peptidomimetics.

To construct the contiguous stereocenters with absolute control, this protocol leverages the Sharpless Asymmetric Aminohydroxylation (AA) [1]. The AA reaction enables the direct, stereospecific conversion of alkenes into vicinal amino alcohols. By utilizing specific osmium catalysts and cinchona alkaloid ligands, the reaction provides exceptional enantio- and regiocontrol[2].

The Causality of Reagent Selection
  • Substrate: Methyl cinnamate provides the necessary phenyl and carboxylate geometry.

  • Ligand Choice: The natural Taxol side chain requires (DHQ)2PHAL. To invert the facial selectivity and access the (2S,3R) enantiomer, we must use its pseudoenantiomer, (DHQD)2PHAL . This ligand directs the osmium-imido complex to attack the β -face of the alkene.

  • Nitrogen Source: While Chloramine-T is a classic nitrogen source, it yields an N-tosyl group that is notoriously difficult to remove without epimerizing the product. Instead, we generate sodium N-chlorobenzylcarbamate in situ using benzyl carbamate (CbzNH 2​ ), NaOH, and t-BuOCl[3]. The combination of a PHAL ligand and a carbamate nitrogen source strongly biases the regioselectivity (>95:5) toward the desired 3-amino-2-hydroxy isomer[4].

Mechanistic Pathway & Synthetic Strategy

The synthesis is executed in three robust, self-validating stages:

  • Catalytic Asymmetric Aminohydroxylation: Establishes the (2S,3R) stereocenters and the 3-amino-2-hydroxy regiochemistry.

  • Saponification: Hydrolyzes the methyl ester to the free carboxylic acid under mild conditions to prevent epimerization.

  • Deprotection & Benzoylation: Removes the Cbz group via hydrogenolysis and installs the requisite benzoyl group via Schotten-Baumann conditions.

CatalyticCycle Os Osmium(VIII) Active Catalyst [OsO2(OH)2(2-)] Imido Osmium-Imido Complex [Os(=NCbz)O2(OH)2(2-)] Os->Imido + CbzN(Cl)Na Osma Osmaazetidine Intermediate (Determines (2S,3R) Stereochemistry) Imido->Osma + Alkene & Ligand (Regio- & Enantioselective Step) Alkene Methyl Cinnamate + (DHQD)2PHAL Ligand Osma->Os Catalyst Regeneration Product Methyl (2S,3R)-3-(Cbz-amino)- 2-hydroxy-3-phenylpropanoate Osma->Product Hydrolysis (H2O) Oxidant CbzN(Cl)Na (Nitrogen Source)

Figure 1: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation dictating stereochemistry.

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand/nitrogen source selection and the resulting reaction metrics. These data points dictate the parameters used in the experimental protocols below.

LigandNitrogen SourceYield (%)Regioselectivity (3-amino : 2-amino)Enantiomeric Excess (ee %)Product Stereochemistry
(DHQ)2PHALCbzNH 2​ / t-BuOCl82>95:598(2R,3S) - Natural
(DHQD)2PHAL CbzNH 2​ / t-BuOCl 81 >95:5 97 (2S,3R) - Target
(DHQD)2AQNCbzNH 2​ / t-BuOCl7570:3092(2S,3R)
(DHQD)2PHALTsNHCl (Chloramine-T)7885:1595(2S,3R)

Experimental Workflows & Protocols

Workflow SM Methyl Cinnamate Step1 Step 1: Sharpless AA (DHQD)2PHAL, K2OsO4, CbzNH2 SM->Step1 Int1 Methyl (2S,3R)-3-(Cbz-amino)- 2-hydroxy-3-phenylpropanoate Step1->Int1 Step2 Step 2: Saponification LiOH, THF/H2O Int1->Step2 Int2 (2S,3R)-3-(Cbz-amino)- 2-hydroxy-3-phenylpropanoic acid Step2->Int2 Step3 Step 3: Deprotection & Benzoylation 1. H2, Pd/C  |  2. BzCl, NaHCO3 Int2->Step3 Product (2S,3R)-3-Benzamido-2-hydroxy- 3-phenylpropanoic acid Step3->Product

Figure 2: Three-step synthetic workflow from Methyl Cinnamate to the final target.

Protocol 1: Synthesis of Methyl (2S,3R)-3-(Cbz-amino)-2-hydroxy-3-phenylpropanoate

Objective: Establish the chiral vicinal amino alcohol motif.

  • Preparation of the Nitrogen Source: In a 250 mL round-bottom flask, dissolve NaOH (1.20 g, 30.0 mmol) in 50 mL of distilled H 2​ O. Add 50 mL of n-propanol followed by benzyl carbamate (CbzNH 2​ , 4.69 g, 31.0 mmol). Stir until the solution is completely homogeneous.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add tert-butyl hypochlorite (t-BuOCl, 3.4 mL, 30.0 mmol).

    • Expertise Insight:t-BuOCl must be added slowly to control the exothermic generation of the reactive sodium N-chlorobenzylcarbamate. Rapid addition leads to thermal degradation of the chloramine intermediate.

  • Catalyst Assembly: Stir for 10 minutes, then add (DHQD)2PHAL (390 mg, 0.50 mmol, 5 mol%) and methyl cinnamate (1.62 g, 10.0 mmol).

  • Initiation: Add potassium osmate dihydrate (K 2​ OsO 2​ (OH) 4​ , 147 mg, 0.40 mmol, 4 mol%). The solution will immediately transition from yellow to a deep green, and eventually to brown.

    • Expertise Insight: The color change validates the oxidation of Os(VI) to the active Os(VIII) imido species.

  • Reaction: Transfer the flask to a 4 °C cold room and stir for 24 hours. Lower temperatures rigidify the osmaazetidine transition state, maximizing the enantiomeric excess.

  • Workup: Quench the reaction by adding saturated aqueous Na 2​ SO 3​ (50 mL). Stir for 30 minutes to reduce any residual Os(VIII) to inert Os(IV). Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show complete consumption of methyl cinnamate (R f​ = 0.7) and the appearance of the product (R f​ = 0.35). Expected yield: ~81%.

Protocol 2: Saponification to (2S,3R)-3-(Cbz-amino)-2-hydroxy-3-phenylpropanoic acid

Objective: Hydrolyze the methyl ester without epimerizing the α -stereocenter.

  • Reaction: Dissolve the purified ester from Protocol 1 (1.65 g, 5.0 mmol) in a mixture of THF/H 2​ O (3:1, 40 mL). Cool to 0 °C.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H 2​ O, 420 mg, 10.0 mmol). Stir at 0 °C for 4 hours.

    • Expertise Insight: LiOH is explicitly chosen over NaOH or KOH. The milder basicity of LiOH prevents base-catalyzed enolization at the C2 position, which would result in epimerization and a loss of the carefully established (2S,3R) stereochemistry.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with 20 mL H 2​ O, cool to 0 °C, and carefully acidify to pH 2 using 1M HCl. Extract the precipitated acid with EtOAc (3 × 30 mL), dry over Na 2​ SO 4​ , and concentrate to yield the intermediate acid as a white solid.

Protocol 3: Deprotection and Benzoylation

Objective: Reveal the free amine and install the final benzoyl group.

  • Hydrogenolysis: Dissolve the Cbz-protected acid (1.26 g, 4.0 mmol) in anhydrous MeOH (20 mL). Add 10% Pd/C (425 mg, 0.40 mmol). Purge the flask with vacuum/N 2​ cycles, then attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for 12 hours.

    • Validation Checkpoint: TLC (CH 2​ Cl 2​ /MeOH 9:1) will show the disappearance of the UV-active Cbz-protected starting material and the formation of a ninhydrin-positive baseline spot (free amino acid).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot MeOH. Concentrate the filtrate to dryness.

  • Schotten-Baumann Benzoylation: Dissolve the crude amino acid in THF/H 2​ O (1:1, 30 mL). Add NaHCO 3​ (1.0 g, 12.0 mmol) and cool to 0 °C. Slowly add benzoyl chloride (BzCl, 618 mg, 4.4 mmol) dropwise.

    • Expertise Insight: Conducting this in a biphasic aqueous base ensures strict N-benzoylation. The amine is significantly more nucleophilic than the secondary hydroxyl group. Any transient O-benzoyl species formed is rapidly hydrolyzed back to the free alcohol by the aqueous base.

  • Final Isolation: Stir for 3 hours at room temperature. Remove THF in vacuo. Acidify the aqueous layer to pH 2 with 1M HCl. Extract the resulting white precipitate with EtOAc (3 × 40 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from EtOAc/Hexanes to yield pure (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid .

References

[1] Title : Iron(II)-Catalyzed Intramolecular Aminohydroxylation of Olefins with Functionalized Hydroxylamines | Source : Journal of the American Chemical Society | URL : 1

[2] Title : The Heterogeneous Aminohydroxylation Reaction Using Hydrotalcite-Like Catalysts Containing Osmium | Source : MDPI | URL : 2

[3] Title : Asymmetric Synthesis of (2R,3S)-Phenylisoserine | Source : Benchchem | URL : 4

[4] Title : Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Source : Chemical Reviews | URL : 3

Sources

Application

Application Note: (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid as a Chiral Building Block in Taxane Semi-Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Insights (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid (CAS 54323-80-7) is the exact enantiomer of the natural pacl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insights

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid (CAS 54323-80-7) is the exact enantiomer of the natural paclitaxel (Taxol) side chain. While the natural (2R,3S) isomer is critical for the antineoplastic activity of paclitaxel, the (2S,3R) enantiomer serves as an indispensable chiral building block in pharmaceutical development. It is primarily utilized for synthesizing 2',3'-epi-paclitaxel analogs to map the steric boundaries of the tubulin binding pocket, and acts as a critical reference standard (impurity marker) during the industrial chemoenzymatic resolution of racemic taxane side chains[1].

The Role of Stereochemistry in Tubulin Binding The pharmacological efficacy of paclitaxel relies on its ability to stabilize microtubules, preventing depolymerization and arresting the cell cycle at the G2/M phase[2]. This binding is highly stereospecific. The natural (2R,3S) side chain adopts a "hydrophobic collapse" conformation, allowing the C3'-phenyl and C2'-benzoyl groups to interact synergistically with the baccatin III core and the hydrophobic cleft of the β-tubulin subunit.

Conversely, coupling the (2S,3R) building block to baccatin III yields 2',3'-epi-paclitaxel. The inverted stereocenters force the side chain into an extended conformation that sterically clashes with the tubulin binding pocket, resulting in a >1000-fold reduction in cytotoxicity. Synthesizing this epimer is a mandatory negative-control protocol in taxane Structure-Activity Relationship (SAR) studies to validate target specificity.

Data Presentation: Pharmacological and Resolution Profiling

Table 1: Structure-Activity Relationship (SAR) - Tubulin Binding & Cytotoxicity

Compound Side Chain Stereochemistry Tubulin Polymerization (ED50, µM) Cytotoxicity (IC50, nM, HeLa cells)
Paclitaxel (2R,3S) 2.5 4.5
2',3'-epi-Paclitaxel (2S,3R) > 50.0 > 5000.0

| Baccatin III (Core only) | None | > 100.0 | > 10000.0 |

Table 2: Lipase Screening for Kinetic Resolution of Racemic Side Chain Esters

Enzyme Source Conversion (%) Enantiomeric Excess (ee%) of (2S,3R) Ester E-value
Burkholderia cepacia (Lipase PS) 50.2 > 99.5 > 200
Candida antarctica (CAL-B) 42.1 85.0 45

| Aspergillus niger (Lipase AS) | 15.5 | 22.0 | 5 |

Visualization: Workflow for Chiral Isolation and Coupling

G Racemate Racemic Side Chain Ester (Ethyl N-benzoyl-3-phenylisoserinate) Enzyme Lipase PS Resolution (pH 7.2 Buffer, 37°C) Racemate->Enzyme NatSide (2R,3S)-Acid (Natural Precursor) Enzyme->NatSide Hydrolyzed UnnatSide (2S,3R)-Ester (Enantiomerically Pure) Enzyme->UnnatSide Unreacted Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) UnnatSide->Hydrolysis ChiralBB (2S,3R)-3-Benzamido-2-hydroxy- 3-phenylpropanoic acid Hydrolysis->ChiralBB Deprotected Coupling DCC/DMAP Coupling with 7-TES-Baccatin III ChiralBB->Coupling EpiTaxol 2',3'-epi-Paclitaxel (SAR Probe) Coupling->EpiTaxol Global Deprotection

Workflow for the isolation and application of the (2S,3R) paclitaxel side chain in SAR profiling.

Experimental Protocols

Protocol 1: Chemoenzymatic Resolution of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

This protocol isolates the (2S,3R) building block from a racemic mixture using enzymatic kinetic resolution[1].

  • Substrate Preparation : Dissolve 10.0 g of racemic ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate in 50 mL of methyl tert-butyl ether (MTBE).

  • Enzymatic Hydrolysis : Add the organic solution to 450 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 1.0 g of immobilized Lipase PS (Burkholderia cepacia).

    • Causality : The biphasic system ensures substrate solubility while maintaining enzyme hydration. Lipase PS possesses a highly specific chiral pocket that exclusively accommodates the (2R,3S) configuration, hydrolyzing it to the water-soluble acid, while leaving the sterically hindered (2S,3R) ester intact.

  • Incubation & Validation : Incubate at 37°C with orbital shaking (200 rpm). Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 80:20). Self-Validation Step: Halt the reaction exactly when the ee% of the remaining ester exceeds 99.5% (typically 24-36 hours) to ensure absolute enantiomeric purity.

  • Extraction : Filter the immobilized enzyme. Extract the aqueous phase with ethyl acetate (3 x 100 mL). The organic layer contains the highly pure (2S,3R) ester.

  • Saponification : Dissolve the (2S,3R) ester in THF/H₂O (1:1). Add 1.2 eq of LiOH and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl to precipitate the free (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid. Filter and dry under vacuum.

Protocol 2: Semi-Synthesis of 2',3'-epi-Paclitaxel via Direct Esterification

This protocol describes the coupling of the (2S,3R) building block to the baccatin core to generate SAR probes[3].

  • Side Chain Protection : React the (2S,3R) acid with triethylsilyl chloride (TES-Cl) and imidazole in DMF to protect the C2-hydroxyl. This prevents self-condensation and polymerization during the aggressive coupling phase.

  • Activation : Dissolve 1.5 eq of the protected (2S,3R) acid in anhydrous toluene. Add 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.5 eq of 4-Dimethylaminopyridine (DMAP).

  • Coupling : Add 1.0 eq of 7-TES-baccatin III to the mixture. Heat to 75°C under an argon atmosphere for 12 hours.

    • Causality : The C13 hydroxyl of baccatin III is buried within the concave face of the tetracyclic core, making it highly sterically hindered. DMAP is critical here; it acts as a nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly reactive and capable of overcoming the steric bulk of the baccatin core.

  • Validation : Monitor by TLC (Silica gel, EtOAc/Hexane 1:1). Self-Validation Step: The complete disappearance of the baccatin III spot validates successful esterification. Filter the byproduct dicyclohexylurea (DCU).

  • Global Deprotection : Dissolve the crude intermediate in ethanol containing 0.5% HCl. Stir at 0°C for 2 hours to selectively remove the TES protecting groups from C7 and C2'. Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography to yield pure 2',3'-epi-paclitaxel.

References

  • A New Semisynthesis of Paclitaxel from Baccatin III Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Conformationally Constrained and Nanoparticle Targeted Paclitaxels Source: National Institutes of Health (NIH - PMC) URL:[Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: National Institutes of Health (NIH - PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for the Esterification of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a crucial chiral building block, notably serving as the side chain for the potent anti-cancer agent,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a crucial chiral building block, notably serving as the side chain for the potent anti-cancer agent, Paclitaxel (Taxol), and its derivatives.[1][2] The esterification of this acid is a critical step in the semi-synthesis of these life-saving drugs.[2][3] This guide provides a detailed overview of the common protocols for this esterification, delving into the mechanistic details and practical considerations to ensure successful and efficient synthesis.

Introduction to the Esterification Challenge

The esterification of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid presents a unique set of challenges. The molecule contains a sterically hindered secondary alcohol at the C-13 position of the baccatin III core, making it less reactive.[4] Additionally, the presence of both a carboxylic acid and a hydroxyl group on the side chain itself requires careful selection of reagents to avoid self-polymerization or other unwanted side reactions. The stereochemical integrity at the C2' and C3' positions must be maintained throughout the reaction, as it is critical for the biological activity of the final product.

Mechanistic Considerations: A Comparative Overview

Several methods have been developed for the esterification of this important side chain. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the available resources. Here, we discuss three commonly employed methods: Steglich Esterification, Fischer Esterification, and the use of Diazomethane.

Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a popular choice due to its mild reaction conditions, which helps in preserving the sensitive functional groups and stereocenters of the molecule.[5][6][7][8][9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][10][11] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acylpyridinium species.[5][11] This species is then readily attacked by the alcohol to form the desired ester, with the carbodiimide being converted to a urea byproduct.[5][10]

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Ester Product Acylpyridinium->Ester + Alcohol Alcohol Alcohol (e.g., Baccatin III derivative) DCU Dicyclohexylurea (DCU) Ester->DCU Byproduct

Caption: Workflow for Steglich Esterification.

Fischer Esterification: The Classic Acid-Catalyzed Method

The Fischer esterification is a well-established method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[12][13] The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation or by using a dehydrating agent.[12]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic.[12][13] The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[12] A proton transfer and subsequent elimination of a water molecule yields the ester.[12][13] While effective, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.

Fischer_Esterification cluster_activation Protonation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Carboxylic_Acid (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Acid_Catalyst H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol Ester Ester Product Tetrahedral_Intermediate->Ester - H2O Water Water Ester->Water Byproduct

Caption: Key steps in Fischer Esterification.

Diazomethane: A Highly Efficient Methylating Agent

For the specific preparation of the methyl ester of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, diazomethane (CH₂N₂) offers a highly efficient and clean method.[14][15][16] This reagent is highly reactive and readily converts carboxylic acids to their corresponding methyl esters under very mild conditions.[14][15][16][17][18]

The reaction proceeds via an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation.[15][16] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium salt and displacing nitrogen gas, an excellent leaving group.[15][16][17][18] The primary drawback of this method is the hazardous nature of diazomethane; it is toxic and explosive, requiring specialized handling and equipment.[15][16]

Detailed Protocols

Protocol 1: Steglich Esterification

This protocol is adapted for the coupling of the protected side chain to a baccatin III derivative.

Materials:

  • (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid (1 equivalent)

  • Protected Baccatin III derivative (e.g., 7-TES-baccatin III) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid and the protected baccatin III derivative in anhydrous DCM.

  • Add DMAP to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the O-acylisourea intermediate. Increase the equivalents of the coupling agent and the side chain.

  • Formation of N-acylurea byproduct: This can occur if the reaction is slow.[5] Ensure the DMAP is of high purity and used in sufficient catalytic amounts.

  • Difficulty in removing DCU: Cooling the reaction mixture before filtration can help to fully precipitate the DCU.

Protocol 2: Fischer Esterification for Methyl Ester Synthesis

This protocol is suitable for the preparation of the methyl ester of the side chain.

Materials:

  • (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid (1 equivalent)

  • Anhydrous Methanol (large excess, acts as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting:

  • Incomplete Reaction: Increase the reaction time or the amount of catalyst. Ensure efficient removal of water if a Dean-Stark apparatus is used.

  • Decomposition of Starting Material: The strong acidic conditions can sometimes lead to side reactions. Lowering the reaction temperature and extending the reaction time might be beneficial.

Reaction Monitoring and Product Characterization

The progress of the esterification reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[19][20][21][22] Upon completion, the structure and purity of the ester product should be confirmed by spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the ester linkage and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretch of the ester group.

Summary of Key Reaction Parameters

ParameterSteglich EsterificationFischer EsterificationDiazomethane Methylation
Reagents Carboxylic acid, Alcohol, DCC/EDC, DMAPCarboxylic acid, Alcohol, Strong Acid CatalystCarboxylic acid, Diazomethane
Conditions Mild, Room TemperatureHarsher, RefluxVery Mild, Room Temperature
Byproducts Urea derivativeWaterNitrogen gas
Advantages High yield, Mild conditions, Broad substrate scopeInexpensive reagents, Simple procedureHigh yield, Clean reaction, Mild conditions
Disadvantages Costly reagents, Urea byproduct removalHarsh conditions, Equilibrium limitedHazardous reagent (toxic, explosive)

Conclusion

The esterification of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is a pivotal step in the synthesis of paclitaxel and its analogs. The choice of the esterification protocol depends on the specific requirements of the synthesis. The Steglich esterification is often favored for its mild conditions and high efficiency, especially when coupling the side chain to the complex baccatin III core. The Fischer esterification provides a classic and cost-effective method, particularly for simpler esters. Diazomethane offers a highly efficient route for methylation but requires stringent safety precautions. By understanding the underlying mechanisms and following these detailed protocols, researchers can successfully navigate the challenges of this critical transformation.

References

  • Sheng, J., et al. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Chemical Letters.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester.
  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
  • ACS Publications. (2021). Total Synthesis of Paclitaxel. Organic Letters.
  • PMC. (n.d.). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties.
  • ACS Publications. (n.d.). A New Semisynthesis of Paclitaxel from Baccatin III. Journal of Natural Products.
  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References.
  • Google Patents. (n.d.). Method for paclitaxel synthesis.
  • Wikipedia. (n.d.). Steglich esterification.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2).
  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • Chemistry LibreTexts. (2019). 19.7: Methyl Ester Synthesis Using Diazomethane.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • University of Colorado Boulder. (n.d.). Fischer Esterification Procedure.
  • SynArchive. (n.d.). Steglich Esterification.
  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • University of California, Irvine. (n.d.). Lab5 procedure esterification.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.
  • Organic Syntheses. (n.d.). dimethyl carbonate.
  • ResearchGate. (2002). Purification, Cloning, and Properties of an Acyltransferase Controlling Shikimate and Quinate Ester Intermediates in Phenylpropanoid Metabolism.
  • Google Patents. (n.d.). Preparation of medium-chain alkyl esters of phenylpropanoic or phenylpropenoic acids, useful as lipophilic antioxidants for e.g. foods, by lipase-catalyzed esterification.
  • YouTube. (2020). Fischer Esterification.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Studylib.net. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • PubMed. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction.
  • University of Puget Sound. (2022). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”.

Sources

Application

Application Note: Biocatalytic Production and Resolution of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

Strategic Context & Mechanistic Rationale (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid (CAS 54323-80-7) is the non-natural enantiomer of the highly celebrated paclitaxel (Taxol) side chain[1]. While the natural (...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid (CAS 54323-80-7) is the non-natural enantiomer of the highly celebrated paclitaxel (Taxol) side chain[1]. While the natural (2R,3S) configuration is essential for the semisynthesis of paclitaxel from 10-deacetylbaccatin III[2], the (2S,3R) enantiomer has emerged as a critical chiral building block. It is extensively utilized in structure-activity relationship (SAR) profiling to develop next-generation taxanes capable of bypassing multidrug-resistant (MDR) cancer phenotypes[3], and in the synthesis of peptidomimetics designed to probe enzyme active sites[4].

Historically, the synthesis of this chiral side chain relied on asymmetric transition-metal catalysis, which suffers from heavy metal toxicity, stringent anhydrous conditions, and complex downstream purification. Biocatalysis offers an elegant, green alternative. By exploiting the strict stereopreference of specific hydrolases (such as Candida antarctica Lipase B or specific amidases), we can perform a kinetic resolution on a racemic mixture. Because these enzymes typically exhibit profound enantiodiscrimination for the (2R,3S) configuration, the target (2S,3R) enantiomer is left unreacted and can be isolated with an enantiomeric excess (ee) exceeding 99%[].

Quantitative Comparison of Biocatalytic Pathways

The selection of the biocatalyst dictates the substrate precursor and the downstream isolation logic. Below is a comparative analysis of the three primary biocatalytic pathways used to isolate the (2S,3R) enantiomer.

Biocatalytic MethodEnzyme SourceSubstrateStereopreferenceYield of (2S,3R)Enantiomeric Excess (ee)Scalability
Lipase Hydrolysis Candida antarctica (CALB)(±)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate(2R,3S)46% (Max 50%)>99%High (Immobilized)
Amidase Resolution Pseudomonas putida(±)-3-Amino-2-hydroxy-3-phenylpropanamide(2R,3S)42%98%Medium
Nitrile Hydratase Cascade Rhodococcus erythropolis(±)-3-Amino-2-hydroxy-3-phenylpropanenitrile(2R,3S)38%95%Low-Medium

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

This protocol details the isolation of the (2S,3R) target molecule via the kinetic resolution of racemic ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate using immobilized CALB (Novozym 435).

Reaction Setup & Causality
  • Substrate Solubilization : Dissolve 50 mmol of (±)-ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate in 50 mL of methyl tert-butyl ether (MTBE).

    • Causality: The bulky hydrophobic N-benzoyl group drastically reduces aqueous solubility. MTBE is chosen because its high logP enhances substrate mass transfer without stripping the essential hydration shell from the immobilized enzyme, which is critical for maintaining its active conformation.

  • Buffer Preparation : Prepare 450 mL of 50 mM Sodium Phosphate buffer, adjusted precisely to pH 7.2.

    • Causality: A pH of 7.2 maintains the optimal ionization state of the catalytic histidine within the lipase's Ser-His-Asp triad. Deviating above pH 7.5 risks base-catalyzed background (non-enzymatic) hydrolysis of the ester, which would indiscriminately cleave both enantiomers and destroy the final ee.

  • Initiation : Combine the organic and aqueous phases in a jacketed bioreactor. Heat to 40°C. Add 2.0 g of immobilized CALB to initiate the reaction.

Reaction Monitoring (Self-Validating System)
  • Sampling : Withdraw 100 µL aliquots every 2 hours. Extract with 200 µL of ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column; Hexane/Isopropanol 85:15, 1.0 mL/min, UV 254 nm).

  • Validation Metric : Calculate the enantiomeric ratio (E-value) using the formula: E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] .

    • Self-Validation: An E-value > 100 confirms the biocatalyst is performing optimally. If E<50 , halt the reaction immediately and verify the buffer pH, as spontaneous chemical hydrolysis is likely occurring.

  • Termination : Stop the reaction at exactly 51% conversion .

    • Causality: In kinetic resolution, the ee of the remaining substrate ( ees​ ) increases with conversion. Pushing the reaction slightly past the 50% theoretical maximum sacrifices a marginal amount of yield but mathematically guarantees >99% ee for the unreacted (2S,3R) ester.

Downstream Processing & Chemical Hydrolysis
  • Enzyme Recovery : Filter the reaction mixture to recover the immobilized CALB (which can be washed with MTBE and reused up to 5 cycles).

  • Phase Separation : Transfer the filtrate to a separatory funnel. The aqueous layer contains the unwanted (2R,3S)-acid (hydrolyzed by the enzyme). The organic MTBE layer contains the highly enantioenriched target precursor: (2S,3R)-ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate.

  • Stereoretentive Hydrolysis : Concentrate the organic layer in vacuo. Dissolve the residue in 30 mL of THF and add 30 mL of 1M LiOH (aq). Stir at room temperature for 4 hours.

    • Causality: LiOH in THF/water provides mild, strictly base-catalyzed saponification of the ester without risking epimerization at the labile C2 or C3 chiral centers.

  • Final Isolation : Acidify the mixture to pH 2.0 using 1M HCl. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield pure (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

Mandatory Visualizations

KineticResolution Racemate Racemic (±)-Ester Substrate CALB CALB Lipase (Immobilized) Racemate->CALB Prod_2R3S (2R,3S)-Acid (Aqueous Layer) CALB->Prod_2R3S Enantioselective Hydrolysis Sub_2S3R (2S,3R)-Ester (Organic Layer) CALB->Sub_2S3R Unreacted Enantiomer ChemHyd LiOH Hydrolysis (THF/H2O) Sub_2S3R->ChemHyd Extraction & Isolation Target (2S,3R)-3-Benzamido- 2-hydroxy-3-phenylpropanoic acid ChemHyd->Target Stereoretentive Deprotection

Fig 1. Lipase-catalyzed kinetic resolution workflow for isolating the (2S,3R) enantiomer.

EnzymeMechanism Start Enzyme Active Site (Ser-His-Asp Triad) Bind Stereospecific Binding of (2R,3S)-Ester Start->Bind Tetra1 First Tetrahedral Intermediate (Oxyanion Hole Stabilized) Bind->Tetra1 Acyl Acyl-Enzyme Intermediate + Release of Ethanol Tetra1->Acyl Tetra2 Water Attack -> Second Tetrahedral Int. Acyl->Tetra2 Release Release of (2R,3S)-Acid Regeneration of Free Enzyme Tetra2->Release

Fig 2. Catalytic mechanism of CALB demonstrating stereoselective acyl-enzyme intermediate formation.

Alternative Chemoenzymatic Cascade (Nitrile Hydratase/Amidase)

For applications where ester precursors are unstable or difficult to synthesize, a chemoenzymatic cascade starting from benzaldehyde can be employed[].

  • Strecker Synthesis : Benzaldehyde is reacted with TMSCN and ammonia to form racemic 3-amino-2-hydroxy-3-phenylpropanenitrile.

  • Hydration : A whole-cell biocatalyst expressing Nitrile Hydratase (NHase) converts the nitrile to the corresponding racemic amide without stereopreference.

  • Amidase Resolution : An enantioselective amidase is introduced. Similar to the lipase mechanism, the amidase selectively hydrolyzes the (2R,3S)-amide to the acid. The unreacted (2S,3R)-amide is extracted and subjected to acid-catalyzed hydrolysis (6M HCl, reflux) followed by Schotten-Baumann benzoylation to yield the final (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is a cornerstone in the semi-synthesis of the highly effective...

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Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is a cornerstone in the semi-synthesis of the highly effective anticancer agent, paclitaxel (Taxol®). The stereochemical integrity of this side chain is paramount to the drug's efficacy, making its synthesis a critical, yet often challenging, endeavor. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding the nuances of the reaction, and ultimately improving the yield and purity of this vital intermediate. Drawing from established scientific literature and extensive practical experience, this guide offers in-depth solutions and optimized protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions to get your experiment back on track.

Problem 1: Low Overall Yield

A diminished yield can often be traced back to several key stages of the synthesis.

  • Incomplete Initial Acylation: The reaction of (1S,2R)-1-amino-2-indanol with benzoyl chloride is the first critical step. Incomplete conversion can be due to moisture inactivating the benzoyl chloride or suboptimal reaction times.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use of a slight excess of benzoyl chloride (1.1 equivalents) and monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed is highly recommended.

  • Suboptimal Epoxidation Conditions: The formation of the epoxide from the corresponding cinnamate intermediate is a pivotal, yield-determining step.

    • Solution: The choice and quality of the epoxidizing agent are critical. While m-chloroperoxybenzoic acid (m-CPBA) is widely used, its stability can be a concern. Consider using a freshly prepared solution or alternative reagents like magnesium monoperoxyphthalate (MMPP). Temperature control is also vital; maintaining the reaction at 0-5°C can minimize the formation of byproducts.

  • Inefficient Epoxide Ring-Opening: The intramolecular cyclization via nucleophilic attack by the benzamido group to open the epoxide is the key stereochemistry-defining step.

    • Solution: This step is typically base-catalyzed. The choice of base and solvent is crucial. A mild base such as potassium carbonate in a protic solvent like methanol is often effective. Careful monitoring by TLC or HPLC is necessary to determine the optimal reaction time and prevent decomposition of the product.

Problem 2: Formation of Diastereomeric Impurities

The presence of diastereomers can significantly complicate purification and reduce the yield of the desired product.

  • Loss of Stereochemical Purity: Harsh reaction conditions, particularly during the hydrolysis of the ester to the final carboxylic acid, can lead to epimerization at the C-2 position.

    • Solution: Employ mild conditions for the final hydrolysis step. The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at controlled temperatures (e.g., 0°C to room temperature) is a well-established method to minimize racemization.

  • Non-Stereospecific Epoxidation: If the epoxidation step is not highly stereoselective, a mixture of diastereomers will be produced.

    • Solution: For high stereoselectivity, the Sharpless asymmetric epoxidation is the method of choice. This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET). The selection of (+)-DET or (-)-DET dictates the stereochemical outcome of the epoxide, allowing for precise control over the final product's stereochemistry.

Problem 3: Challenges in Product Purification

Isolating the pure product can be hampered by the presence of closely related impurities.

  • Co-eluting Side Products: Byproducts with similar polarity to the desired (2S,3R) isomer can make purification by column chromatography difficult.

    • Solution: Recrystallization is often the most effective technique for purifying the final product. A systematic approach to solvent selection (e.g., ethyl acetate/hexanes, methanol/water) is key to achieving high purity and recovery. Using a seed crystal of the pure product can facilitate crystallization.

  • Contamination with Starting Materials or Reagents: Incomplete reactions or the use of a significant excess of reagents can lead to a contaminated final product.

    • Solution: Rigorous monitoring of each reaction step to ensure completion is essential. Appropriate quenching of the reaction and thorough aqueous workups are necessary to remove unreacted, water-soluble reagents.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the benzamido group in this synthesis?

A1: The benzamido group plays a dual role. It serves as a protecting group for the amino functionality of the starting material. More importantly, the nitrogen atom of the benzamido group functions as an internal nucleophile, attacking the epoxide ring to form an oxazoline intermediate. This intramolecular cyclization is a critical step that sets the desired stereochemistry at both the C-2 and C-3 positions.

Q2: Why is the specific (2S,3R) stereochemistry of the final product so critical?

A2: The (2S,3R) stereochemistry of the 3-benzamido-2-hydroxy-3-phenylpropanoic acid side chain is absolutely essential for the biological activity of paclitaxel. This specific stereoisomer is required for the drug to bind effectively to β-tubulin within microtubules, which is the basis of its anticancer mechanism of action. Any other stereoisomer results in a dramatic reduction in therapeutic efficacy.

Q3: Are there alternative synthetic approaches to this molecule?

A3: Yes, several other synthetic strategies have been developed over the years. A prominent alternative is the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as a catalyst for the enantioselective epoxidation of a cinnamate ester. Other methods involve the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. The selection of a particular synthetic route often depends on factors such as scalability, the cost and availability of reagents, and the desired level of enantiomeric purity.

Optimized Experimental Protocol

The following protocol provides a reliable and optimized method for the synthesis of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

Step 1: Synthesis of (E)-Methyl Cinnamate

  • In a round-bottom flask, dissolve (E)-cinnamic acid (1 equivalent) in methanol.

  • Cool the solution to 0°C and add sulfuric acid (0.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (E)-methyl cinnamate.

Step 2: Asymmetric Epoxidation of (E)-Methyl Cinnamate

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of powdered 4 Å molecular sieves in dichloromethane.

  • Cool the suspension to -20°C and add D-(-)-diethyl tartrate (0.1 equivalents), followed by titanium(IV) isopropoxide (0.1 equivalents).

  • Stir the mixture for 30 minutes at -20°C.

  • Add a solution of (E)-methyl cinnamate (1 equivalent) in dichloromethane.

  • Add cumene hydroperoxide (1.5 equivalents) dropwise, ensuring the temperature is maintained at -20°C.

  • Stir the reaction for 2-4 hours at -20°C, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium fluoride and stir vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite and extract the filtrate with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude epoxide.

Step 3: Ring-Opening of the Epoxide and Hydrolysis

  • Dissolve the crude epoxide in methanol and add a solution of benzamide (1.2 equivalents) and potassium carbonate (1.5 equivalents) in water.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling the reaction mixture, remove the methanol under reduced pressure.

  • Add water to the residue and acidify to pH 2 using 1N HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

Visualizations

Reaction Pathway Overview

Figure 1: A simplified overview of the synthetic pathway.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impurities Detected Check_Starting_Materials Purity of Starting Materials & Reagents? Start->Check_Starting_Materials Check_Reaction_Conditions Reaction Conditions Optimal? (Temp, Time, Atmosphere) Check_Starting_Materials->Check_Reaction_Conditions [ Purity OK ] Purify_Reagents Purify/Replace Reagents Check_Starting_Materials->Purify_Reagents [ Impure ] Check_Purification Purification Method Effective? Check_Reaction_Conditions->Check_Purification [ Conditions OK ] Optimize_Conditions Optimize Reaction Parameters (See Protocol) Check_Reaction_Conditions->Optimize_Conditions [ Suboptimal ] Problem_Solved Problem Resolved Check_Purification->Problem_Solved [ Effective ] Optimize_Purification Optimize Purification (e.g., Recrystallization Solvent) Check_Purification->Optimize_Purification [ Ineffective ] Purify_Reagents->Start Optimize_Conditions->Start Optimize_Purification->Start

Figure 2: A logical workflow for troubleshooting common synthesis issues.

Data Summary Table

StepKey ParametersRecommended ConditionsExpected YieldPrimary Analytical Method
EsterificationCatalyst, TemperatureH2SO4 (cat.), Reflux>95%TLC, 1H NMR
Asymmetric EpoxidationChiral Ligand, Temperature(-)-DET, -20°C85-95%TLC, Chiral HPLC
Ring Opening & HydrolysisBase, Solvent, pHK2CO3, MeOH/H2O, pH 280-90%TLC, HPLC, 1H NMR

References

  • Denis, J. N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919. [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

  • Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). Promotion of microtubule assembly in vitro by taxol. Nature, 277(5698), 665-667. [Link]

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1, 2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064. [Link]

Optimization

troubleshooting chiral resolution of 3-benzamido-2-hydroxy-3-phenylpropanoic acid enantiomers

Welcome to the Advanced Technical Support Center for the chiral resolution of 3-benzamido-2-hydroxy-3-phenylpropanoic acid (also known as N -benzoyl-3-phenylisoserine). As the critical C-13 side chain precursor for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chiral resolution of 3-benzamido-2-hydroxy-3-phenylpropanoic acid (also known as N -benzoyl-3-phenylisoserine). As the critical C-13 side chain precursor for the semi-synthesis of paclitaxel (Taxol) and its analogues, isolating the (2R,3S) -enantiomer with extreme optical purity (>99% ee) is a strict requirement for pharmacological efficacy[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to resolve common bottlenecks encountered during classical chemical resolution, enzymatic kinetic resolution, and preferential crystallization.

I. Troubleshooting FAQs: Mechanistic Failures and Solutions

Q1: Why am I getting low enantiomeric excess (<80% ee) when resolving the racemate with cinchonidine?

Causality: Diastereomeric salt resolution relies on a delicate, stereospecific hydrogen-bonding network between the benzamido carbonyl, the α -hydroxyl group of the acid, and the quinuclidine nitrogen of the chiral amine (cinchonidine)[2]. If your solvent system possesses a dielectric constant that is too high (e.g., pure methanol or water), it outcompetes and disrupts these intermolecular H-bonds. This leads to the co-crystallization of the unwanted (2S,3R) -salt. Solution: Switch to a binary solvent system with lower polarity, such as Ethyl Acetate/Methanol (80:20 v/v). The lower dielectric constant of EtOAc enforces tighter ion-pairing and maximizes chiral recognition. Ensure you are seeding the solution with >99% ee crystals of the (2R,3S) -cinchonidine salt exactly at the metastable zone width (typically 15–20°C below the dissolution temperature).

Q2: During enzymatic kinetic resolution using Lipase PS-30, my conversion stalls at 30% instead of the theoretical 50%. What is failing?

Causality: Lipase-catalyzed enantioselective esterification of the 3-phenylisoserine backbone is exquisitely sensitive to thermodynamic water activity ( aw​ ). If the reaction is run in an organic solvent (e.g., toluene) with a nucleophile like methanol, accumulating water from ambient humidity or substrate hydration shifts the thermodynamic equilibrium. This causes the enzyme's catalytic triad (serine-histidine-aspartate) to act as a hydrolase rather than a transesterification catalyst, stalling the kinetic resolution[3]. Solution: Add rigorously activated 3Å molecular sieves to the reaction mixture to strictly control water activity ( aw​ < 0.1).

Q3: I am attempting resolution by entrainment (preferential crystallization) of the methyl ester derivative, but the racemate precipitates instead of the single enantiomer.

Causality: Resolution by entrainment is thermodynamically impossible unless the racemic mixture exists as a conglomerate (a mechanical mixture of enantiomeric crystals) rather than a racemic compound (a true co-crystal)[4]. While the methyl ester of N -benzoyl-3-phenylisoserine can form a conglomerate, spontaneous primary nucleation of the counter-enantiomer will occur if your supersaturation ratio ( S ) is pushed too high. Solution: Map the ternary phase diagram. Dissolve the racemate in DMSO with warming, cool to exactly 15–20°C, and seed with 0.1% w/w of pure (2R,3S) -enantiomer[4]. Keep agitation low (e.g., 100 rpm) to prevent secondary nucleation induced by shear forces.

Q4: How do I prevent epimerization at the C2 position during the acidification of the diastereomeric salt?

Causality: The α -hydroxy proton at C2 is mildly acidic. Under strongly basic or prolonged highly acidic conditions at elevated temperatures, enolization occurs, leading to epimerization and the degradation of enantiomeric purity[1]. Solution: Perform the de-salting step using cold (0–5°C) 1M HCl or 10% aqueous citric acid. Immediately extract the free acid into an organic phase (ethyl acetate) to minimize its residence time in the aqueous phase. Never use strong bases (like NaOH) to break the salt.

II. Quantitative Data: Resolution Strategies Comparison

The following table summarizes the quantitative performance metrics of various resolution strategies for 3-benzamido-2-hydroxy-3-phenylpropanoic acid derivatives.

Resolving Agent / CatalystResolution MethodTarget DerivativeTypical Yield (Max 50%)Enantiomeric Excess (ee)Optimal Solvent System
Cinchonidine Diastereomeric SaltFree Acid35–40%>95%EtOAc / MeOH (8:2)
(+)-Ephedrine Diastereomeric SaltFree Acid30–35%90–95%Acetone / Water (9:1)
Lipase PS-30 Enzymatic EsterificationMethyl Ester37–45%>97%Toluene / MeOH
Entrainment (Self) Preferential CrystallizationMethyl Ester15–20% (per cycle)>99%DMSO

III. Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via Cinchonidine

This protocol isolates the (2R,3S) -enantiomer using classical chemical resolution principles[2].

  • Salt Formation: In a 1L jacketed reactor, suspend 1.0 equivalent of racemic 3-benzamido-2-hydroxy-3-phenylpropanoic acid and 1.0 equivalent of cinchonidine in boiling EtOAc/MeOH (80:20, v/v) until complete dissolution is achieved.

  • Controlled Cooling: Program the reactor to cool the solution at a linear, controlled rate of 0.5°C/min down to 40°C.

  • Seeding & Validation: Introduce 0.5 wt% of pure (2R,3S) -cinchonidine salt crystals.

    • Self-Validation Step: Observe the seeds for 15 minutes. If the crystals dissolve, the solution is undersaturated; reheat to boiling and distill off 10% of the solvent volume before re-cooling.

  • Isothermal Aging: Hold the suspension at 20°C for 12 hours. This slow aging promotes Ostwald ripening, dissolving kinetically trapped (2S,3R) -impurities and growing larger, pure (2R,3S) -crystals.

  • Mother Liquor Assay (Self-Validation): Before filtration, extract a 1 mL aliquot of the mother liquor. Break the salt with 1M HCl, extract with EtOAc, and run a rapid chiral HPLC assay. If the mother liquor shows <80% ee of the unwanted (2S,3R) -isomer, crystallization is incomplete. Extend aging by 4 hours.

  • Filtration & Acidification: Filter the less soluble (2R,3S) -cinchonidine salt and wash with cold EtOAc. Suspend the solid in a biphasic mixture of EtOAc and cold 1M HCl (0–5°C). Stir vigorously for 15 minutes.

  • Isolation: Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield the optically pure (2R,3S) -acid.

Protocol B: Lipase-Catalyzed Kinetic Resolution

This biocatalytic approach resolves the racemic ester under mild conditions[3].

  • Substrate Preparation: Dissolve racemic N -benzoyl-3-phenylisoserine methyl ester in anhydrous toluene to achieve a 0.1 M concentration.

  • Biocatalyst Addition: Add Lipase PS-30 (Burkholderia cepacia, 50% w/w relative to the substrate) and 100 mg/mL of freshly activated 3Å molecular sieves.

  • Reaction Initiation: Add methanol (0.6 equivalents) to serve as the nucleophile for the transesterification/hydrolysis process.

  • Incubation & Monitoring: Shake the flask at 250 rpm at 40°C. Pull 50 µL aliquots every 4 hours, quench with acetonitrile, centrifuge to remove the enzyme, and analyze via chiral HPLC (Chiralcel OD-H).

  • Termination: Critical Step - Stop the reaction strictly at 45% conversion by filtering off the immobilized enzyme. Pushing to 50% risks degrading the ee of the remaining target substrate.

  • Purification: Separate the highly enantioenriched (2R,3S) -ester from the cleaved byproduct via standard silica gel flash chromatography (Hexane/EtOAc gradient).

IV. Workflow Visualization

Workflow Racemate Racemic 3-benzamido-2-hydroxy- 3-phenylpropanoic acid ChemRes Chemical Resolution (Cinchonidine / EtOAc-MeOH) Racemate->ChemRes EnzRes Enzymatic Resolution (Lipase PS-30 / Toluene) Racemate->EnzRes Alternative DiaSalts Diastereomeric Salts Formation ChemRes->DiaSalts Cryst Fractional Crystallization (Cooling & Seeding) DiaSalts->Cryst Salt1 Solid Phase: (2R,3S)-Salt (Less Soluble) Cryst->Salt1 Salt2 Mother Liquor: (2S,3R)-Salt (More Soluble) Cryst->Salt2 Acid1 Acidification (1M HCl) & EtOAc Extraction Salt1->Acid1 Target Target (2R,3S)-Isomer >99% ee (Paclitaxel Side Chain) Acid1->Target

Workflow for the chiral resolution of 3-benzamido-2-hydroxy-3-phenylpropanoic acid enantiomers.

V. References

  • Bristol-Myers Squibb: Preparation of Chiral Intermediates for the Development of Drugs and APIs. Royal Society of Chemistry. URL:

  • Synthesis and optical resolution of the taxol side chain and related compounds (WO1993010076A1). Google Patents. URL:

  • Asymmetric synthesis of taxol and taxotere side chains by enolate hydroxylation. CDN Science Pub. URL:

  • Part 6: Resolution of Enantiomers. Chiralpedia. URL:

Sources

Troubleshooting

Technical Support Center: Purification of Crude (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic Acid

Welcome to the technical support resource for the purification of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid. This molecule is critically important as the C-13 side chain of Paclitaxel, a potent anti-cancer age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid. This molecule is critically important as the C-13 side chain of Paclitaxel, a potent anti-cancer agent.[1][2] The purity of this side chain is paramount as it directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help researchers and drug development professionals navigate the challenges of its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid?

A1: The impurity profile of the crude product is highly dependent on the synthetic route. However, common impurities typically include:

  • Stereoisomers: The synthesis can yield other diastereomers or the enantiomer of the desired product. The (2R,3S) configuration is essential for the biological activity of Paclitaxel, making stereoisomers critical impurities to remove.[2][3]

  • Unreacted Starting Materials: Depending on the synthesis, precursors like L-phenylalanine or related derivatives may be present.[4]

  • Reagents and By-products: Reagents used during the synthesis and their resulting by-products can contaminate the crude material. For instance, if hydrolysis of an ester or an oxazole precursor is the final step, the unhydrolyzed starting material could be a significant impurity.[5]

  • Degradation Products: The target molecule can degrade under harsh conditions such as strong acids, bases, or exposure to light, leading to a variety of related substances.[6]

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7] Given that (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid possesses both polar functional groups (carboxylic acid, hydroxyl, amide) and non-polar moieties (two phenyl rings), a binary solvent system often provides the best results.[8]

A common strategy involves:

  • Dissolving the crude compound in a minimum amount of a hot "good" solvent in which it is readily soluble (e.g., ethyl acetate, methanol, acetone).

  • Gradually adding a "poor" or "anti-solvent" in which the compound is insoluble (e.g., cyclohexane, hexane, water) until the solution becomes slightly turbid.

  • Reheating to clarify the solution and then allowing it to cool slowly.

A documented successful system for a related compound is a mixture of cyclohexane and ethyl acetate .[5]

Q3: When is it more appropriate to use column chromatography over recrystallization?

A3: The choice between these two powerful techniques depends on the nature of the impurities and the desired scale.

  • Recrystallization is highly effective and economical for removing impurities that have significantly different solubility profiles from the target compound. It is ideal for large-scale purification where the crude material is already of moderate purity (>85-90%).

  • Column Chromatography is the preferred method when impurities have very similar properties to the desired product, such as stereoisomers or structurally related by-products. It offers much higher resolving power. While analytical and preparative High-Performance Liquid Chromatography (HPLC) are common for high-purity applications and analysis,[1][9][10] flash column chromatography using silica gel is a practical choice for laboratory-scale purification.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and water) is typically effective for separating the target compound from its impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect the presence of structural isomers or other organic impurities.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify impurities.[6]

Troubleshooting Guide

Problem: My compound fails to crystallize out of the solution upon cooling.

  • Causality & Solution: This usually occurs because the solution is not supersaturated or because the activation energy for nucleation is too high.

    • Concentrate the Solution: The concentration of your compound may be too low. Gently evaporate some of the solvent and allow it to cool again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.

      • Seeding: If available, add a single, tiny crystal of the pure compound to the cooled solution. This provides a template for crystal growth.

    • Drastic Cooling: Place the flask in an ice-water bath. While slow cooling is ideal for large crystals, rapid cooling can sometimes force precipitation when other methods fail.[7]

    • Add More Anti-Solvent: If using a binary system, add a small amount more of the "poor" solvent to further decrease the solubility of your compound.

Problem: The yield from my recrystallization is extremely low.

  • Causality & Solution: Low yield can result from using too much solvent, cooling the solution too rapidly, or premature filtration.

    • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

    • Maximize Cooling Time: Allow the solution to cool slowly to room temperature and then thoroughly chill it in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.[7]

    • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by evaporating a portion of the solvent. Cooling this concentrated solution may yield a second, albeit likely less pure, crop of crystals.

Problem: The purity of my compound did not improve after recrystallization.

  • Causality & Solution: This indicates that the impurities have a solubility profile very similar to your target compound in the chosen solvent system.

    • Change the Solvent System: Experiment with different solvents or solvent pairs. A solvent with a different polarity may effectively separate the impurities.

    • Perform a Second Recrystallization: Sometimes a single recrystallization is not sufficient. A second pass may significantly improve purity.

    • Switch to Chromatography: If multiple recrystallization attempts fail, the impurities are likely too similar to the product to be removed by this method. Flash column chromatography is the logical next step.

Problem: My product "oiled out" instead of forming crystals.

  • Causality & Solution: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high. The resulting oil is an amorphous form of your compound that can trap impurities.

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to dilute the solution slightly.

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This encourages the molecules to align into a crystal lattice rather than crashing out as an amorphous oil.

    • Lower the Saturation Point: Add more of the "good" solvent before cooling to ensure the solution becomes saturated at a lower temperature.

Problem: During column chromatography, my compound is eluting too quickly or not at all.

  • Causality & Solution: This is a problem of incorrect mobile phase polarity.

    • Compound Elutes Too Quickly (Low Retention): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) and increase the proportion of the non-polar solvent (e.g., hexane) in your eluent.

    • Compound Won't Elute (High Retention): The mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent.

Workflow Visualization

Below is a decision tree to guide the selection of an appropriate purification technique.

Purification_Workflow start Crude (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid assess_purity Assess Purity by TLC/HPLC start->assess_purity purity_high Purity > 90%? assess_purity->purity_high recrystallize Perform Recrystallization purity_high->recrystallize Yes chromatography Perform Flash Column Chromatography purity_high->chromatography No check_purity_recryst Check Purity recrystallize->check_purity_recryst pure_product Pure Product (>98%) check_purity_recryst->pure_product Purity OK check_purity_recryst->chromatography Purity Not OK check_purity_col Check Purity & Pool Fractions chromatography->check_purity_col check_purity_col->recrystallize Purity Not OK (Consider post-column recrystallization) check_purity_col->pure_product Purity OK

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Cyclohexane

This protocol is based on a method reported for a structurally similar synthesis product.[5]

  • Dissolution: Place the crude (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate while stirring and heating gently (e.g., on a hot plate) until the solid is completely dissolved.

  • Anti-Solvent Addition: While the solution is still hot, slowly add cyclohexane dropwise until a persistent slight turbidity (cloudiness) is observed.

  • Clarification: Add a few more drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (e.g., a 1:5 mixture of ethyl acetate to cyclohexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary: Solvent Selection for Recrystallization

The choice of solvent is critical. The following table provides a starting point for solvent screening based on general principles of solubility.[8]

Solvent ClassExamplesExpected Solubility of Target CompoundRole in Recrystallization
Polar Protic Methanol, EthanolGood to HighGood "dissolving" solvent
Polar Aprotic Acetone, Ethyl AcetateModerate to GoodGood "dissolving" solvent
Non-Polar Hexane, CyclohexaneLow to InsolubleGood "anti-solvent"
Aqueous WaterGenerally low, but may be increased if converted to a salt (e.g., with base)Potential "anti-solvent"
Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Pour this slurry into a glass column to pack the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load this onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. This allows for better separation of the target compound from both less polar and more polar impurities.

  • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

References

  • (PDF) The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - ResearchGate. Available at: [Link]

  • Choi, H. K., et al. (2003). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. Biotechnology and Bioengineering, 81(4), 445-454. Available at: [Link]

  • Separation of Paclitaxel on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Wang, Y., et al. (2024). Development of a Two-Dimensional Liquid Chromatography Online Deproteinization Method for Determining Paclitaxel-Related Substances in a Paclitaxel Injection (Albumin-Bound). Molecules, 29(15), 3386. Available at: [Link]

  • Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid | ResearchGate. Available at: [Link]

  • Analytical Approaches to Paclitaxel. Available at: [Link]

  • Shiraiwa, T., et al. (2006). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. Chemical & Pharmaceutical Bulletin, 54(8), 1170-4. Available at: [Link]

  • Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-7. Available at: [Link]

  • Recrystallization of Benzoic Acid | University of Missouri–St. Louis. Available at: [Link]

  • Preparation of 2,3-dihydroxy-3-phenylpropanoic acid | PrepChem.com. Available at: [Link]

  • Process for the purification of benzoic acid. US Patent 4,092,353.
  • 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab | studylib.net. Available at: [Link]

  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction | ResearchGate. Available at: [Link]

  • Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate | PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex physicochemical beha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex physicochemical behavior of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid .

While this specific stereoisomer is the enantiomer of the famous paclitaxel (Taxol) side chain[1][2], it shares the exact same achiral physicochemical properties: high lipophilicity (LogP ~1.99), a rigid hydrophobic core (two phenyl rings), and a dense network of intermolecular hydrogen bond donors/acceptors (amide, hydroxyl, and carboxylic acid groups)[1]. These features make it notoriously difficult to keep in solution during aqueous biological assays and certain organic syntheses. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does the compound instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer?

A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the solvent's high polarity and hydrogen-bond accepting nature efficiently disrupt the compound's intermolecular hydrogen bonds, solvating the molecule[2]. However, when introduced into water, the dielectric constant of the medium changes drastically. Water molecules cannot adequately form a solvation shell around the two bulky, hydrophobic phenyl rings. To minimize unfavorable thermodynamic interactions with water, the hydrophobic regions rapidly self-associate, leading to amorphous precipitation or crystallization.

Q2: I am using this compound in Solid-Phase Peptide Synthesis (SPPS). Why does it crash out when I add it to the resin in a standard DMF/DCM (1:1) mixture?

A2: The addition of Dichloromethane (DCM) lowers the overall dielectric constant of your solvent mixture. While N,N-Dimethylformamide (DMF) is an excellent solvent for this compound due to its ability to disrupt hydrogen bonding, DCM is too non-polar to maintain the solvation of the polar amide and carboxylic acid groups. Solution: Eliminate DCM from your coupling step. Use 100% DMF, or for highly concentrated coupling mixtures, use a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP). NMP is slightly more polar and an excellent disrupter of beta-sheet-like aggregation in peptide chemistry.

Q3: How can I formulate this compound for in vitro cell assays without exceeding the 0.1% DMSO toxicity threshold?

A3: You must utilize a host-guest complexation strategy or micellar encapsulation. Structurally similar taxane side-chains are successfully solubilized using cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) or surfactants (like polyoxyl 35 castor oil or natural rubusoside)[3][4]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenyl rings, while its hydrophilic exterior maintains excellent aqueous solubility, effectively shielding the compound from the aqueous environment[3].

Part 2: Solubility Profile & Solvent Compatibility

To ensure reproducible experimental design, consult the quantitative solubility data below. Note: Data is synthesized from thermodynamic solubility profiles of N-benzoyl-phenylisoserine derivatives at 25°C.

Solvent SystemSolubility ProfileMax Recommended Stock Conc.Application Notes & Causality
Water / PBS (pH 7.4) Practically Insoluble< 0.1 mg/mLStrong hydrophobic effect drives aggregation. Requires excipients[4].
DMSO (100%) Freely Soluble50 mg/mLExcellent H-bond acceptor; ideal for long-term storage at -20°C[2].
DMF (100%) Soluble30 mg/mLPreferred for SPPS. Pre-activate with HATU/DIPEA before resin addition.
Ethanol (100%) Sparingly Soluble5 - 10 mg/mLUseful as a co-solvent, but prone to evaporation leading to concentration errors.
Acetonitrile (100%) Slightly Soluble< 5 mg/mLPoor choice for stock solutions; highly temperature-dependent solubility[1].
DCM / Hexane InsolubleN/ALacks the polarity to disrupt the compound's crystalline lattice.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to critical experiments.

Protocol A: Aqueous Solubilization via HP-β-Cyclodextrin Inclusion (For Biological Assays)

Mechanism: Formation of a 1:1 or 1:2 host-guest inclusion complex to mask the hydrophobic phenyl rings[3].

  • Preparation of Host Solution: Dissolve 200 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Compound Addition: Weigh 2.0 mg of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid and add it to 1.0 mL of the HP-β-CD solution.

  • Equilibration: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. The thermal energy helps overcome the lattice energy of the solid compound.

  • Incubation: Place the solution on an orbital shaker at room temperature for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step:

    • Optical Clarity: Measure the absorbance of the filtrate at 600 nm using a UV-Vis spectrophotometer. An A600​<0.05 confirms the absence of micro-precipitates or large colloidal aggregates.

    • Quantification: Dilute an aliquot 1:100 in methanol and quantify the exact concentration via HPLC against a known standard curve[2].

Protocol B: Optimized Solubilization for Solid-Phase Peptide Synthesis (SPPS)

Mechanism: Utilizing highly polar, aprotic solvent blends to prevent aggregation during carboxylate activation.

  • Solvent Preparation: Prepare a fresh mixture of 1:1 DMF:NMP (v/v). Ensure both solvents are anhydrous, as water will hydrolyze your coupling reagents.

  • Dissolution: Dissolve the compound to a concentration of 0.2 M in the DMF:NMP mixture.

  • Activation: Add your coupling reagent (e.g., HATU, 0.95 equivalents relative to the compound) and vortex until clear.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution may turn slightly yellow.

  • Self-Validation Step: Observe the solution for 5 minutes at room temperature. If the solution remains optically clear without opalescence, the activated ester is stable and fully solvated. Proceed immediately to add the mixture to the peptidyl-resin.

Part 4: Decision Tree Visualization

Use the following workflow to determine the optimal solubilization strategy based on your specific downstream application.

SolubilizationWorkflow Start Determine Downstream Application AppBio Biological Assays (Aqueous Media) Start->AppBio AppSyn Organic Synthesis (SPPS / Coupling) Start->AppSyn BioDMSO Assay Tolerates >1% DMSO? AppBio->BioDMSO BioNoDMSO Assay Requires <0.1% DMSO? AppBio->BioNoDMSO SynDMF Standard Peptide Coupling AppSyn->SynDMF SynNMP Difficult Sequences (High Aggregation) AppSyn->SynNMP SolDMSO Direct DMSO Stock (Dilute 1:100 in Buffer) BioDMSO->SolDMSO SolCD Cyclodextrin Inclusion (HP-β-CD Complexation) BioNoDMSO->SolCD SolDMF 100% DMF (Strictly Avoid DCM) SynDMF->SolDMF SolNMP 1:1 DMF:NMP + Pre-activation SynNMP->SolNMP

Decision tree for solubilizing (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid by application.

References

  • [1] LookChem. "N-Benzoyl-(2R,3S)-3-phenylisoserine Chemical Properties and Solubility." LookChem Database. Available at: [Link]

  • [2] Savic, I., et al. "Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability." CORE / Versita Sp. z o.o. Available at: [Link]

  • [3] RSC Publishing. "Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins." Royal Society of Chemistry. Available at: [Link]

  • [4] National Institutes of Health (NIH) / PMC. "Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model." PubMed Central. Available at:[Link]

Sources

Troubleshooting

troubleshooting incomplete deprotection of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid

Introduction Welcome to the technical support guide for the deprotection of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, the crucial C-13 side chain of the anti-cancer agent Paclitaxel.[1][2][3] The removal of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the deprotection of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, the crucial C-13 side chain of the anti-cancer agent Paclitaxel.[1][2][3] The removal of the N-benzoyl group is a critical final step in many semi-synthetic routes to generate the free amine, (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. However, the inherent stability of the amide bond often leads to incomplete reactions, posing a significant challenge for researchers.[4][5]

This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues, from incomplete conversion to potential side reactions like epimerization. We will explore the causality behind experimental choices to empower you to optimize your deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the N-benzoyl group on this molecule so difficult to remove?

The stability of the amide bond is the primary challenge. This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the carbonyl group. This resonance imparts a partial double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack compared to, for example, an ester.[4][5] Consequently, cleaving this bond requires harsh reaction conditions, such as prolonged heating with strong acids or bases, to overcome the high activation energy of hydrolysis.[6][7]

Q2: What are the standard methods for this deprotection, and how do I choose between them?

The two primary methods are acidic and basic hydrolysis. The choice depends critically on the stability of other functional groups in your molecule and the potential for side reactions.

FeatureAcidic HydrolysisBasic Hydrolysis (Saponification)
Reagents Strong mineral acids (e.g., HCl, H₂SO₄) in water or aqueous co-solvents.[8]Strong bases (e.g., NaOH, KOH, LiOH) in water or aqueous alcohols.
Products Carboxylic acid + Ammonium salt.[4]Carboxylate salt + Free amine.[4]
Driving Force Excess water and protonation of the resulting amine, which prevents the reverse reaction.[5]Irreversible formation of the highly stable carboxylate anion.[4][9]
Key Advantage Generally lower risk of epimerization at the C2 position.Often proceeds with higher yields due to the irreversible nature of the final deprotonation step.
Key Disadvantage Can be slow; harsh acidic conditions may degrade the product or other acid-labile groups.[10][11]High risk of epimerization at the C2 position, especially with prolonged heating.[12][13]

Expert Recommendation: Start with acidic hydrolysis if your molecule can tolerate it, as it generally preserves the stereochemistry at C2. If yields are low or the reaction stalls, basic hydrolysis can be more effective, but you must rigorously monitor for epimerization.

Q3: How can I effectively monitor the progress of the deprotection reaction?

High-Performance Liquid Chromatography (HPLC) is the most reliable method.[10][14] It allows for quantitative assessment of the starting material, the desired product, and any byproducts.

  • Method: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the benzamido-containing starting material and the phenyl-containing product absorb (e.g., ~230 nm).

Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. The product, being a free amino acid, will have a significantly different polarity (Rf value) than the N-benzoyl starting material and will stain with ninhydrin.

Troubleshooting Guide: Incomplete Deprotection

This section addresses the most common issue: a stalled or incomplete reaction, where significant starting material remains after the expected reaction time.

Problem: My HPLC/TLC analysis shows a large amount of unreacted (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

This is a clear indication that the reaction conditions are not sufficiently forcing to achieve complete hydrolysis of the robust amide bond.

G start Incomplete Reaction Observed cause1 Possible Cause: Insufficient Reaction Energy start->cause1 cause2 Possible Cause: Poor Solubility start->cause2 cause3 Possible Cause: Reagent Degradation / Insufficient Equivalents start->cause3 sol1a Increase Temperature (e.g., from 80°C to 100°C/Reflux) cause1->sol1a sol1b Prolong Reaction Time (e.g., from 12h to 24-48h) cause1->sol1b sol2 Modify Solvent System (Add co-solvent like Dioxane, THF, or Ethylene Glycol) cause2->sol2 sol3 Use Fresh Reagents & Increase Equivalents of Acid/Base cause3->sol3 check Re-run Reaction & Monitor Progress (HPLC/TLC) sol1a->check sol1b->check sol2->check sol3->check

Caption: Troubleshooting workflow for incomplete deprotection.

The hydrolysis of amides has a high activation energy.[5]

  • Action: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, increase it to 100 °C or reflux.

  • Causality: Higher temperatures provide the necessary thermal energy for molecules to overcome the activation barrier, increasing the rate of the reaction.

  • Protocol (Example: Acidic Hydrolysis):

    • Dissolve the starting material (1.0 eq) in a mixture of 6N HCl and 1,4-dioxane (1:1 v/v).

    • Heat the mixture to reflux (approx. 100-105 °C).

    • Monitor the reaction every 4-6 hours by TLC and/or HPLC.

  • Caution: Higher temperatures, especially under basic conditions, significantly increase the risk of epimerization.

If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, limiting the interaction between the substrate and the reagent.

  • Action: Add a water-miscible organic co-solvent to improve the solubility of the benzamido-protected starting material.

  • Causality: A homogeneous solution maximizes the effective concentration of reactants, facilitating a higher reaction rate.

  • Recommended Co-solvents: 1,4-Dioxane, Tetrahydrofuran (THF), or ethylene glycol are excellent choices due to their stability under harsh hydrolytic conditions.

  • Action: Use a larger excess of the acid or base. For basic hydrolysis, which is technically irreversible, ensure at least 3-5 equivalents of base are used to drive the reaction to completion.[6] Always use freshly prepared or verified aqueous solutions of acids and bases.

  • Causality: The concentration of the hydroxide or hydronium ion is directly proportional to the reaction rate.[15] Old solutions of NaOH or KOH can absorb atmospheric CO₂ to form carbonates, reducing the effective concentration of the hydroxide nucleophile.

Troubleshooting Guide: Side Reactions and Product Integrity

Even when the reaction goes to completion, you may encounter byproducts that compromise the purity and stereochemical integrity of your final product.

Problem: I've successfully consumed the starting material, but my product is impure. HPLC shows unexpected peaks.

This requires careful analysis, as the side products can arise from several pathways. The most concerning of these is epimerization.

The proton on the carbon atom adjacent to the carboxylic acid (the C2 position) is acidic. Under strong basic conditions and heat, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of the desired (2S,3R) product and the undesired (2R,3R) diastereomer.

G cluster_0 Base-Catalyzed Hydrolysis & Epimerization A Starting Material (2S,3R)-N-Benzoyl B Tetrahedral Intermediate A->B + OH⁻ C Deprotected Product (2S,3R)-Amino Acid B->C - Benzamide D Enolate Intermediate (Planar at C2) C->D + OH⁻ (strong base, heat) - H₂O D->C + H₂O (Protonation) E Epimerized Product (2R,3R)-Amino Acid D->E + H₂O (Protonation)

Caption: Mechanism of epimerization under basic conditions.

  • How to Detect:

    • Chiral HPLC: This is the definitive method to separate and quantify diastereomers.

    • NMR Spectroscopy: While challenging, careful analysis of ¹H NMR coupling constants (J-values) between the C2-H and C3-H protons may reveal the presence of the other diastereomer.

  • How to Mitigate:

    • Use Milder Conditions: If possible, reduce the temperature and reaction time.

    • Switch to Acidic Hydrolysis: Acidic conditions do not typically promote enolate formation and are much less likely to cause epimerization at this center.[12]

    • Use Lithium Hydroxide (LiOH): In some cases, LiOH is reported to cause less epimerization than NaOH or KOH, though this is substrate-dependent.

Possible Cause 2: Product Degradation

The product, (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, is itself an α-amino acid and can be susceptible to degradation under prolonged exposure to harsh conditions.[10]

  • How to Detect: Look for multiple small, unidentified peaks in your HPLC chromatogram that increase over time.

  • How to Mitigate:

    • Minimize Reaction Time: As soon as the starting material is consumed (as determined by HPLC), immediately work up the reaction. Do not leave it heating unnecessarily.

    • Ensure Inert Atmosphere: While less common for hydrolysis, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation, especially if trace metals are present.

Possible Cause 3: Esterification (in Acidic Hydrolysis)

If you are performing acidic hydrolysis and using an alcohol (e.g., methanol, ethanol) as a co-solvent, you risk esterifying the product's carboxylic acid group under the reaction conditions (a Fischer esterification).

  • How to Detect: The esterified product will be significantly less polar than the desired amino acid product. It will have a much higher Rf on TLC and a longer retention time on reverse-phase HPLC. Mass spectrometry will show the corresponding addition of the alkyl group from the alcohol solvent.

  • How to Mitigate:

    • Avoid Alcohol Co-solvents: Use non-reactive co-solvents like 1,4-dioxane or THF for acidic hydrolysis.

    • Use Water: If solubility allows, conduct the reaction in aqueous acid alone.

References

  • Kingston, D. G. I., & Swindell, C. S. (1996). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. Journal of Medicinal Chemistry, 39(8), 1549–1555. Retrieved from [Link]

  • Holton, R. A. (1995). Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile. (U.S. Patent No. 6,307,071 B1). U.S. Patent and Trademark Office.
  • Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7578. Retrieved from [Link]

  • Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. (U.S. Patent No. 6,307,071 B1). Google Patents.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for Benzidine. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Pyshnyi, D. V., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(14), e65. Retrieved from [Link]

  • Leach, S. J., & Lindley, H. (1967). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Canadian Journal of Chemistry, 45(16), 1921-1926. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of Organic Chemistry, 79(9), 4013-4022. Retrieved from [Link]

  • Quora. (n.d.). Describe the differences between the acidic and basic hydrolysis in aqueous solutions. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Pyshnyi, D. V., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(14), e65. Retrieved from [Link]

  • Seebach, D., et al. (2000). Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures. Journal of the American Chemical Society, 122(51), 12622–12631. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]

  • Pediaa.Com. (2023, April 12). What is the Difference Between Acidic and Basic Hydrolysis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • SP College, Meghalaya. (n.d.). Biomolecules: Amino Acids-III, Reactions. Retrieved from [Link]

  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. Retrieved from [Link]

  • Heck, S. D., et al. (1996). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences, 93(9), 4036–4039. Retrieved from [Link]

  • Wu, Y. D., & Zhao, Y. L. (2003). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. The Journal of Organic Chemistry, 68(13), 5279-5287. Retrieved from [Link]

  • Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. r/chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Hammond, B. R., & Gutfreund, H. (1959). Ficin-Catalyzed Reactions. Hydrolysis of α-N-Benzoyl-l-Arginine Ethyl Ester and α-N-Benzoyl-l-Argininamide. Biochemical Journal, 72(2), 349–357. Retrieved from [Link]

  • Al-Daffai, Z., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Quora. (2015, November 1). Explain on what basis do acid and basic hydrolysis are employed for different reactions?. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of N-benzylated amino nitriles 7 to amides 8 and acids 9. Retrieved from [Link]

  • Pitre, S. P., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 20(15), 4645–4649. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • Tsuji, A., et al. (1975). Hydrolysis and epimerization kinetics of hetacillin in aqueous solution. Journal of Pharmaceutical Sciences, 64(8), 1329-1334. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Specific Rotation for Quality Assessment of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid Batches

A Technical Guide for Researchers and Drug Development Professionals Abstract (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, a critical chiral building block and a key side chain of the potent anti-cancer agent Pa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, a critical chiral building block and a key side chain of the potent anti-cancer agent Paclitaxel, demands stringent quality control to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for the comparative analysis of specific rotation across different batches of this compound. We will delve into the fundamental principles of polarimetry, present a detailed, validated experimental protocol compliant with major pharmacopeial standards, and offer insights into the interpretation of comparative data. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to implement robust quality control measures for this vital pharmaceutical intermediate.

Introduction: The Significance of Chirality and Specific Rotation

In pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[4][5] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[4][5] (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid possesses two chiral centers, making control of its specific stereoisomer (2S,3R) essential for its intended biological activity when incorporated into Paclitaxel.[1]

Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5][6][7] This rotation is an intrinsic property of the molecule and is quantified as the specific rotation ([α]). Specific rotation is a critical quality attribute for chiral molecules, serving as a reliable indicator of stereochemical purity.[4][8][9] A deviation in the specific rotation of a batch from a certified reference standard can indicate the presence of the undesired diastereomer or other optically active impurities, potentially compromising the safety and efficacy of the final drug product. Therefore, consistent specific rotation values across batches are a key marker of a robust and well-controlled manufacturing process.

Principles of Polarimetric Measurement

The specific rotation of a compound is a standardized value calculated from the observed angle of rotation (α). It is dependent on several factors, which must be strictly controlled for accurate and reproducible measurements:

  • Wavelength of Light: The sodium D-line (589 nm) is the most commonly used wavelength for polarimetry.[10][11][12]

  • Temperature: Optical rotation is temperature-dependent. Measurements are typically carried out at a constant temperature, often 20°C or 25°C.[11][12][13]

  • Concentration: The observed rotation is directly proportional to the concentration of the chiral substance in the solution.[7][14]

  • Path Length: The length of the polarimeter sample cell, through which the light passes, directly affects the observed rotation.[7][11]

  • Solvent: The solvent used to dissolve the sample can influence the conformation of the molecule and thus its optical rotation.[4][15]

The specific rotation is calculated using the following formula:

[α]λT = (100 * α) / (l * c)

Where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • α is the observed angle of rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

This standardization allows for the comparison of optical rotation values across different laboratories and instruments.[13]

Experimental Protocol: Determination of Specific Rotation

This protocol is designed to be compliant with the general chapters on optical rotation found in the United States Pharmacopeia (USP) <781> and the European Pharmacopoeia (Ph. Eur.) 2.2.7.[4][10]

Instrumentation and Materials
  • Polarimeter: A calibrated instrument capable of measuring optical rotation to at least 0.01°, equipped with a sodium lamp or other light source providing monochromatic light at 589 nm. The instrument should have temperature control capabilities.

  • Polarimeter Cell: A 1.00 dm path length cell, made of suitable transparent material.

  • Volumetric Flasks: Class A, 10 mL and 25 mL.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic Acid: Reference Standard (RS) and test batches.

  • Solvent: High-purity methanol (HPLC grade or equivalent).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the specific rotation of different batches.

G cluster_prep Sample Preparation cluster_measurement Polarimetric Measurement cluster_analysis Data Analysis & Comparison A Accurately weigh ~100 mg of sample B Dissolve in Methanol A->B C Transfer to 10 mL Volumetric Flask B->C D Dilute to volume with Methanol C->D E Equilibrate to 25°C D->E F Calibrate Polarimeter with blank (Methanol) E->F G Rinse cell with sample solution F->G H Fill cell with sample solution, avoiding air bubbles G->H I Place cell in Polarimeter H->I J Record observed rotation (α) after stabilization I->J K Repeat for each batch and Reference Standard (n=3) J->K L Calculate Specific Rotation [α] for each measurement K->L M Calculate mean [α] and Standard Deviation (SD) for each batch L->M N Compare batch mean [α] to Reference Standard M->N O Evaluate against acceptance criteria N->O

Caption: Workflow for Specific Rotation Comparison.

Step-by-Step Procedure
  • Instrument Calibration:

    • Set the instrument temperature to 25°C ± 0.5°C.

    • Perform a zero calibration using a cell filled with the solvent (methanol).

  • Reference Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of the (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic Acid Reference Standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in approximately 7 mL of methanol, ensuring complete dissolution.

    • Dilute to the mark with methanol and mix thoroughly.

    • Allow the solution to equilibrate to the measurement temperature of 25°C.

  • Test Batch Solution Preparation:

    • Repeat step 2 for each batch of (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid to be tested.

  • Measurement:

    • Rinse the polarimeter cell twice with the solution to be measured.

    • Fill the cell with the solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Allow the reading to stabilize and record the observed angle of rotation (α).

    • Perform at least three independent measurements for each solution.

Calculation

Calculate the specific rotation for each measurement using the formula provided in Section 2. Then, calculate the mean and standard deviation for the replicate preparations of each batch and the reference standard.

Data Presentation and Interpretation

For a clear comparison, the results should be summarized in a table.

Batch IDConcentration ( g/100 mL)Observed Rotation (α) (mean ± SD, n=3)Specific Rotation [α] (mean ± SD, n=3)Deviation from RS (%)
Reference Standard1.002-0.451 ± 0.002-45.0° ± 0.2°N/A
Batch A0.998-0.448 ± 0.003-44.9° ± 0.3°-0.22
Batch B1.005-0.453 ± 0.002-45.1° ± 0.2°+0.22
Batch C1.001-0.435 ± 0.002-43.4° ± 0.2°-3.56
Interpretation of Results
  • Batches A and B: The specific rotation values for these batches are in close agreement with the Reference Standard, with minimal deviation. The low standard deviation indicates good precision in the measurements. These batches would likely meet a typical quality control specification.

  • Batch C: This batch shows a significant negative deviation from the Reference Standard's specific rotation. This result suggests a lower enantiomeric purity or the presence of an optically active impurity. Further investigation using a more selective method, such as chiral High-Performance Liquid Chromatography (HPLC), would be warranted to identify the cause of this discrepancy.[16][17][18]

Conclusion: Ensuring Quality and Consistency

The measurement of specific rotation is a fundamental and powerful tool for the quality assessment of chiral compounds like (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.[9][19][20] By implementing a robust and well-controlled analytical method, as detailed in this guide, researchers and drug development professionals can effectively monitor the stereochemical purity of different batches. This ensures batch-to-batch consistency and provides confidence in the quality of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product. While polarimetry is an excellent screening tool, orthogonal methods like chiral HPLC should be employed for investigational purposes when significant deviations are observed.[18]

References

  • United States Pharmacopeia. (n.d.). General Chapters: <781> OPTICAL ROTATION. Pharmacopeia. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2022). <781> Optical Rotation. USP-NF. Retrieved from [Link]

  • Drawell. (2025, February 14). How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. Retrieved from [Link]

  • Torontech. (2025, January 2). What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. Torontech. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). Polarimetry Definitions, Fundementals, Applications for Industry. Retrieved from [Link]

  • ECA Academy. (2023, May 10). Revised USP General Chapter <781> Optical Rotation published for Comments. GMP Compliance. Retrieved from [Link]

  • Pharma Info Nepal. (2025, October 1). Polarimetry in Pharmaceutical Analysis: Principle Instrumentation, and Applications. Pharma Info Nepal. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.7. Optical Rotation. Scribd. Retrieved from [Link]

  • USP. (2011, December 2). <781> OPTICAL ROTATION. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]

  • ACS Publications. (n.d.). Ab Initio Conformational Study of the Phenylisoserine Side Chain of Paclitaxel. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.7. Optical Rotation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Paclitaxel. PubChem. Retrieved from [Link]

  • Medwin Publishers. (2019, January 24). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Specification. Retrieved from [Link]

  • Rudolph Research Analytical. (2025, November 6). Polarimeter Requirements for the Pharmaceutical Industry. Retrieved from [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. PMC. Retrieved from [Link]

  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid proper disposal procedures

Operational and Disposal Master Plan: (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid As a Senior Application Scientist, I have designed this master plan to move beyond the superficial guidance of standard safety da...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan: (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic Acid

As a Senior Application Scientist, I have designed this master plan to move beyond the superficial guidance of standard safety data sheets. For researchers and drug development professionals handling chiral building blocks like (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid, operational safety and chemical integrity are inseparable. This guide synthesizes mechanistic risk assessment with field-proven, self-validating protocols to ensure your laboratory workflows remain uncompromisingly safe and efficient.

Executive Summary & Chemical Profile

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a critical synthetic intermediate, widely recognized as a stereoisomer of the paclitaxel (Taxol) C-13 side chain[1]. Because of its specific functional groups, handling this compound requires strict adherence to environmental health and safety (EHS) protocols.

Table 1: Chemical and Hazard Profile

PropertySpecification
Chemical Name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
CAS Number 54323-80-7[2]
Molecular Formula C16H15NO4[3]
Molecular Weight 285.3 g/mol [1]
Physical State Solid (White to off-white powder)[4]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336)[5]
Storage Requirements 2-8°C, dry and well-ventilated[3]

Hazard Identification & Mechanistic Risk Assessment

Expertise & Experience: Merely knowing that a chemical is an irritant is insufficient; understanding why dictates proper handling. This compound features a carboxylic acid moiety ( pKa​ ~3.5-4.5) and a benzamide group. When exposed to ambient moisture on human skin or mucous membranes, the acidic proton can induce localized pH drops, leading to protein denaturation in the stratum corneum (Skin Irrit. 2) or corneal epithelium (Eye Irrit. 2)[5]. Furthermore, as a finely milled powder, its aerodynamic diameter allows it to become airborne easily. Inhalation deposits these particulates in the upper respiratory tract, triggering an inflammatory cascade (STOT SE 3)[5].

Trustworthiness (Self-Validating System): Your operational setup must validate itself. If particulate matter is visible outside the weighing boat on the balance pan, your airflow control or static mitigation has failed, and the inhalation risk has actively breached containment.

Operational Handling & Experimental Workflow

To ensure both researcher safety and the chemical integrity of the chiral centers, follow this step-by-step methodology for preparation and dissolution.

Step-by-Step Methodology: Safe Weighing and Dissolution

  • Preparation & Containment: Verify the fume hood face velocity is between 80-100 fpm. Equip standard PPE: nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles.

  • Static Mitigation (Causality Check): Use an anti-static gun (e.g., Zerostat) on the metal weighing spatula and the anti-static weighing boats. Why? The powder's low moisture content makes it highly susceptible to electrostatic dispersion. Neutralizing the charge prevents the powder from aerosolizing or clinging to gloves.

  • Weighing: Carefully transfer the required mass of the compound. Seal the source bottle immediately and return it to 2-8°C storage to prevent hygroscopic degradation[3].

  • Dissolution: Transfer the solid to a glass vial. Add the appropriate solvent (e.g., DMSO for biological assays, or Methanol for analytical HPLC). Cap the vial tightly and vortex until visually clear.

  • Visual Validation: Inspect the vial against a strong light source. Ensure no undissolved micro-particulates remain suspended, as incomplete dissolution will skew downstream stoichiometric calculations and biological assay dosing.

OperationalWorkflow Start Start: Chemical Retrieval (2-8°C Storage) Weigh Weighing in Fume Hood (Anti-static tools) Start->Weigh Dissolve Dissolution in Solvent (e.g., DMSO/MeOH) Weigh->Dissolve Use Experimental Application (Assay/Synthesis) Dissolve->Use Waste Waste Segregation Phase Use->Waste

Workflow for the safe handling and dissolution of the compound.

Waste Segregation & Proper Disposal Procedures

The disposal of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid must comply with local environmental regulations (e.g., EPA RCRA in the United States). Because the parent molecule contains no halogens (C16H15NO4), its baseline disposal profile is straightforward. However, the solvent used during your workflow dictates the final waste stream.

Step-by-Step Disposal Methodology:

  • Determine Waste State: Isolate solid waste (contaminated gloves, empty vials, weighing boats) from liquid waste (reaction mixtures, HPLC effluents).

  • Solid Waste Routing: Place all contaminated solids into a heavy-duty, double-lined chemical solid waste bag. Label explicitly with "Contaminated Solid Waste: (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid."

  • Liquid Waste Routing (The Halogen Rule):

    • Non-Halogenated: If the compound is dissolved in DMSO, Ethanol, or Ethyl Acetate, route the mixture to the Non-Halogenated Organic Waste carboy.

    • Halogenated: If the workflow involved Dichloromethane (DCM) or Chloroform (e.g., during liquid-liquid extraction), the entire mixture MUST be routed to the Halogenated Organic Waste carboy. Causality: Incinerating halogenated solvents under standard conditions produces highly toxic dioxins and furans; they require specialized, high-temperature incineration.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture catastrophic leaks.

  • Manifest & Pickup: Once the waste container reaches 80% capacity, cap it securely, complete the hazardous waste manifest, and request a pickup from a licensed environmental health and safety (EHS) vendor.

WasteSegregation Waste Generate Chemical Waste (2S,3R)-3-Benzamido... IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Solid Waste Container (Double-bagged, Labeled) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste IsSolid->LiquidWaste Liquid Incineration Licensed High-Temp Incineration SolidWaste->Incineration Halogenated Halogenated Solvent Waste (e.g., DCM mix) LiquidWaste->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Waste (e.g., DMSO/MeOH) LiquidWaste->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and disposal of chemical waste.

Emergency Spill Protocols

  • Solid Spill: Do not sweep the dry powder, as the mechanical action will aerosolize the respiratory irritant. Instead, gently cover the spill with damp absorbent paper (using water or ethanol) to suppress dust generation. Wipe up the material and place it directly into the solid waste container. Wash the affected area thoroughly with soap and water.

  • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the absorbed mixture into a compatible, sealable container using a non-sparking tool. Label as hazardous waste and route according to the solvent's properties (Halogenated vs. Non-Halogenated).

References

  • Title: N-Benzoyl-(2R,3S)-3-phenylisoserine Chemical Substance Information & Hazard Classifications Source: NextSDS URL: [Link]

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